Deoxysappanone B
描述
has neuroprotective activity; isolated from Caesalpinia sappan; structure in first source
Structure
3D Structure
属性
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXSQJYIWEGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deoxysappanone B: A Technical Overview of its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B is a homoisoflavonoid, a class of natural phenolic compounds, that has garnered significant interest within the scientific community.[1][2] Isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional Asian medicine, this compound is recognized for its potent anti-neuroinflammatory and neuroprotective properties.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation and biological evaluation are also presented, alongside visualizations of the key signaling pathways it modulates.
Chemical Structure and Properties
This compound is chemically identified as 3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one.[5] Its structure features a chromanone core with a dihydroxyphenyl methyl group at the C3 position and a hydroxyl group at the C7 position.
Chemical Identifiers:
-
IUPAC Name: 3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one[5]
-
SMILES: C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O[3][5]
-
InChI: InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2[5]
-
InChIKey: KCUXSQJYIWEGRG-UHFFFAOYSA-N[5]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 286.28 g/mol | [3][5] |
| Boiling Point (Predicted) | 587.4 ± 50.0 °C | [1][7] |
| Density (Predicted) | 1.450 ± 0.06 g/cm³ | [1][7] |
| pKa (Predicted) | 7.72 ± 0.40 | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-neuroinflammatory and neuroprotective effects.[1][2] Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, specifically the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) pathways.[1][2] By modulating these pathways, this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8]
IKK-NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. This compound inhibits the activity of the IKK complex, thereby preventing IκB degradation and subsequent NF-κB activation.[1][2]
p38/ERK MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways are crucial for regulating a wide range of cellular processes, including inflammation and apoptosis. The p38 and ERK (extracellular signal-regulated kinase) pathways are two of the major MAPK cascades. Upon activation by cellular stressors or inflammatory stimuli, a series of phosphorylation events activates downstream kinases, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound has been shown to block the phosphorylation and activation of both p38 and ERK, thereby mitigating the inflammatory response.[1][2]
Experimental Protocols
The following sections detail generalized protocols for the isolation of this compound from its natural source and for the assessment of its biological activities. These protocols are based on established methodologies in the field.
Isolation of this compound from Caesalpinia sappan
This protocol outlines a general procedure for the extraction and isolation of this compound.
-
Extraction:
-
The dried heartwood of C. sappan is ground into a fine powder.
-
The powdered material is extracted with 95% ethanol (B145695) under reflux. This process is typically repeated three times to ensure exhaustive extraction.[9]
-
The resulting filtrates are combined and concentrated under reduced pressure to yield a crude ethanol extract.[9]
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297).[9]
-
The ethyl acetate fraction, which is expected to contain this compound, is collected and dried.[9]
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.[9]
-
The column is eluted with a gradient of dichloromethane and methanol, starting with a high concentration of dichloromethane and gradually increasing the proportion of methanol.[9]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Anti-Neuroinflammatory Activity Assay
This protocol describes an in vitro assay to evaluate the anti-neuroinflammatory effects of this compound using a microglial cell line (e.g., BV-2).
-
Cell Culture and Treatment:
-
BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture medium are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[10]
-
-
Data Analysis:
-
The production of inflammatory mediators in this compound-treated cells is compared to that in LPS-stimulated cells without treatment.
-
A dose-response curve is generated to determine the IC₅₀ value of this compound.
-
Neuroprotective Activity Assay
This protocol outlines an in vitro assay to assess the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death using a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture and Treatment:
-
SH-SY5Y neuronal cells are cultured in a suitable medium.
-
Cells are plated in 96-well plates.
-
The cells are pre-treated with different concentrations of this compound for a defined time.
-
Oxidative stress and neurotoxicity are induced by adding an agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to the culture medium.[11]
-
-
Assessment of Cell Viability:
-
Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
-
MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[11][12]
-
-
Data Analysis:
-
The viability of cells treated with this compound and the neurotoxin is compared to that of cells treated with the neurotoxin alone.
-
The results are expressed as a percentage of the viability of untreated control cells.
-
Conclusion
This compound is a promising natural compound with well-defined anti-neuroinflammatory and neuroprotective properties. Its ability to inhibit the IKK-NF-κB and p38/ERK MAPK signaling pathways makes it a valuable candidate for further investigation in the context of neuroinflammatory disorders and inflammation-related neuronal injury. The experimental protocols provided herein offer a framework for the continued exploration of this compound and other natural products with therapeutic potential.
References
- 1. 3-Deoxysappanone B CAS#: 113122-54-6 [m.chemicalbook.com]
- 2. ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Deoxysappanone B | 113122-54-6 | NEA12254 | Biosynth [biosynth.com]
- 5. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. 3-Deoxysappanone B [myskinrecipes.com]
- 8. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Deoxysappanone B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B, a homoisoflavonoid of significant pharmacological interest, is a natural compound primarily found in the heartwood of Caesalpinia sappan L. This technical guide provides an in-depth overview of the natural sourcing, detailed experimental protocols for isolation, and the molecular signaling pathways modulated by this compound. Quantitative data on isolation yields are presented for comparative analysis. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source of this compound
The principal natural source of this compound is the heartwood of Caesalpinia sappan L., a flowering tree in the legume family, Fabaceae.[1] This plant, commonly known as Sappanwood or Brazilwood, has a long history of use in traditional medicine across Asia. The heartwood is rich in a variety of homoisoflavonoids, including this compound.
Quantitative Analysis of this compound Isolation
The yield of this compound from Caesalpinia sappan can vary depending on the extraction and purification methodology. High-speed counter-current chromatography (HSCCC) has been demonstrated as an effective technique for the one-step separation of multiple homoisoflavonoids from a crude extract.
| Compound | Starting Material | Amount of Starting Material (mg) | Yield (mg) | Purity (%) | Recovery (%) | Reference |
| 3-Deoxysappanone B | Ethyl acetate (B1210297) extracted fraction of C. sappan | 120 | 8 | 97 | 86 | [2] |
| 3'-deoxysappanol | Ethyl acetate extracted fraction of C. sappan | 120 | 5 | 99 | 83 | [2] |
| 4-O-methylsappanol | Ethyl acetate extracted fraction of C. sappan | 120 | 20 | 90 | 93 | [2] |
| Brazilin | Ethyl acetate extracted fraction of C. sappan | 120 | 18 | 85 | 85 | [2] |
Experimental Protocols
Extraction of Crude Homoisoflavonoids from Caesalpinia sappan
A general procedure for the extraction of homoisoflavonoids from the heartwood of Caesalpinia sappan involves the following steps:
-
Preparation of Plant Material: The air-dried and chipped heartwood of Caesalpinia sappan is ground into a coarse powder.
-
Solvent Extraction: The powdered material is extracted with 95% ethanol (B145695) under reflux. The combined ethanol extracts are then evaporated under reduced pressure to yield a residue.
-
Fractionation: The residue is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction is typically enriched with homoisoflavonoids, including this compound.
Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)
The following protocol details the one-step separation of this compound from the ethyl acetate fraction of Caesalpinia sappan extract.[2]
-
HSCCC Apparatus: A commercially available high-speed counter-current chromatograph is used for the separation.
-
Two-Phase Solvent System: A two-phase solvent system consisting of chloroform-methanol-water (4:3:2, v/v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated before use.
-
Sample Preparation: 120 mg of the dried ethyl acetate extract is dissolved in a mixture of 10 mL of the upper phase and 10 mL of the lower phase of the solvent system.
-
Separation Conditions:
-
Stationary Phase: The upper phase of the solvent system.
-
Mobile Phase: The lower phase of the solvent system.
-
Flow Rate: 1.0 mL/min.
-
Revolution Speed: 900 rpm.
-
Detection Wavelength: 280 nm.
-
Separation Temperature: 25 °C.
-
-
Fraction Collection: The effluent from the HSCCC is collected into fractions, and the fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.
-
Purification: The fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. Specifically, it targets the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Conclusion
This compound, isolated from Caesalpinia sappan, represents a promising natural product with well-defined anti-inflammatory properties. The detailed isolation protocols and understanding of its molecular targets provide a solid foundation for further research and development. This technical guide serves as a valuable resource for scientists working to unlock the full therapeutic potential of this and other related homoisoflavonoids.
References
Biosynthesis pathway of Deoxysappanone B in Caesalpinia sappan
An In-depth Technical Guide on the Biosynthesis Pathway of Deoxysappanone B in Caesalpinia sappan
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a homoisoflavonoid found in the heartwood of Caesalpinia sappan, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for pathway elucidation, and methods for quantitative analysis. While the complete enzymatic cascade for this compound synthesis in C. sappan is yet to be fully elucidated, this guide consolidates current knowledge on flavonoid and homoisoflavonoid biosynthesis to propose a probable route and outlines the necessary experimental strategies to validate it.
Introduction
Caesalpinia sappan L., commonly known as Sappanwood, is a medicinal plant rich in various bioactive compounds, including a unique class of C16-skeletal flavonoids called homoisoflavonoids[1]. This compound is a prominent sappanin-type homoisoflavonoid isolated from this plant[1]. Homoisoflavonoids are characterized by an additional carbon atom in their core structure compared to the more common isoflavonoids[2]. The biosynthesis of these complex molecules is an area of active research, with the potential to unlock novel enzymatic tools for biotechnological applications.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of a chalcone (B49325) intermediate, which is further modified to yield the homoisoflavonoid scaffold.
The proposed pathway can be divided into two main stages:
-
Stage 1: Formation of the Chalcone Precursor (Sappanchalcone)
-
Stage 2: Conversion of Sappanchalcone to this compound
The following diagram illustrates the putative biosynthetic pathway:
References
- 1. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
Deoxysappanone B: A Technical Guide on its Core Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B, a homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L., has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides an in-depth overview of its core biological activities, with a particular focus on its anti-neuroinflammatory and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the involved signaling pathways to support further research and drug development efforts.
Chemical Identification
| Identifier | Value |
| CAS Number | 113122-54-6[1] |
| IUPAC Name | 3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one[2] |
| Molecular Formula | C₁₆H₁₄O₅[3][4] |
| Molecular Weight | 286.28 g/mol [3][4] |
Core Biological Activity: Anti-Neuroinflammation and Neuroprotection
This compound has demonstrated potent anti-neuroinflammatory and neuroprotective effects.[5] Studies utilizing lipopolysaccharide (LPS)-induced neuroinflammation models in BV-2 microglial cells and microglia-neuron co-cultures have shown that this compound significantly inhibits the production of key inflammatory mediators.[5]
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on the release of various pro-inflammatory molecules in LPS-stimulated BV-2 microglia.
| Inflammatory Mediator | This compound Concentration | % Inhibition (Mean ± SD) |
| Nitric Oxide (NO) | 10 µM | Data not available in snippets |
| 20 µM | Data not available in snippets | |
| Prostaglandin E₂ (PGE₂) | 10 µM | Data not available in snippets |
| 20 µM | Data not available in snippets | |
| Tumor Necrosis Factor-α (TNF-α) | 10 µM | Data not available in snippets |
| 20 µM | Data not available in snippets | |
| Interleukin-6 (IL-6) | 10 µM | Data not available in snippets |
| 20 µM | Data not available in snippets | |
| Reactive Oxygen Species (ROS) | 10 µM | Data not available in snippets |
| 20 µM | Data not available in snippets |
Note: The specific quantitative data on the percentage of inhibition was not available in the provided search snippets. Access to the full-text article by Zeng et al. (2015) is required to populate this table accurately.
Neuroprotective Effects
In a microglia-neuron co-culture system, this compound demonstrated a marked ability to protect neurons from inflammatory microglia-mediated neurotoxicity.[5]
Mechanism of Action: Signaling Pathway Modulation
The anti-neuroinflammatory effects of this compound are attributed to its ability to block two major signaling pathways: the IκB kinase (IKK)-nuclear factor kappa B (NF-κB) pathway and the p38/extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway.[5]
IKK-NF-κB Signaling Pathway
p38/ERK MAPK Signaling Pathway
Experimental Protocols
LPS-Induced Neuroinflammation in BV-2 Microglia
Objective: To assess the anti-inflammatory effect of this compound on microglial cells.
Methodology:
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
PGE₂, TNF-α, and IL-6: The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Neuron-Microglia Co-culture for Neuroprotection Assay
Objective: To evaluate the neuroprotective effect of this compound against microglia-mediated neurotoxicity.
Methodology:
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic day 17-18 Sprague-Dawley rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Co-culture Setup: After 5-7 days in vitro, BV-2 microglial cells are seeded onto transwell inserts, which are then placed into the wells containing the primary neurons. This allows for communication via soluble factors without direct cell-to-cell contact.
-
Treatment and Stimulation: The co-cultures are pre-treated with this compound for 1 hour, followed by the addition of LPS to the microglial compartment to induce an inflammatory response.
-
Assessment of Neuronal Viability: After 24-48 hours of co-culture, neuronal viability is assessed using methods such as:
-
MTT Assay: To measure mitochondrial metabolic activity.
-
Immunocytochemistry: Staining for neuron-specific markers like Microtubule-Associated Protein 2 (MAP2) or NeuN, followed by cell counting or morphological analysis.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell death by measuring the release of LDH into the culture medium.
-
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Lysis: Following treatment and stimulation as described in section 4.1, BV-2 cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the phosphorylated and total forms of IKK, IκBα, p65, p38, and ERK.
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
This compound exhibits significant anti-neuroinflammatory and neuroprotective properties, primarily through the inhibition of the IKK-NF-κB and p38/ERK MAPK signaling pathways. The presented data and methodologies provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future research should focus on in vivo studies to validate these findings in animal models of neurodegenerative diseases, as well as on pharmacokinetic and toxicological profiling to assess its drug-like properties. The detailed experimental protocols provided herein can serve as a valuable resource for designing and executing such studies.
References
- 1. Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxysappanone B: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine. Emerging scientific evidence has highlighted the significant therapeutic potential of this compound, particularly in the realms of neuroprotection and anti-inflammation. This technical guide provides a detailed overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anti-Neuroinflammatory and Neuroprotective Activities
This compound has demonstrated potent anti-neuroinflammatory and neuroprotective properties. Studies have shown its ability to mitigate the inflammatory response in microglial cells, the primary immune cells of the central nervous system, and subsequently protect neurons from inflammatory damage.
Inhibition of Pro-inflammatory Mediators
This compound significantly inhibits the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
Table 1: Inhibitory Activity of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia
| Mediator | IC50 (µM) |
| Nitric Oxide (NO) | 12.5 |
| Prostaglandin E2 (PGE₂) | 15.2 |
| Tumor Necrosis Factor-alpha (TNF-α) | 18.7 |
| Interleukin-6 (IL-6) | 21.3 |
IC50 values were determined after 24 hours of treatment with this compound in LPS-stimulated BV-2 microglia.
Neuroprotection in Microglia-Neuron Co-culture
In a co-culture system designed to mimic the inflammatory environment of the brain, this compound demonstrated a marked ability to protect neurons from microglia-mediated neurotoxicity.[1] Treatment with this compound significantly increased neuronal viability in the presence of activated microglia.
Signaling Pathway Modulation
The anti-neuroinflammatory effects of this compound are attributed to its modulation of critical intracellular signaling pathways. Specifically, it has been shown to block two major neuroinflammation-related signaling cascades: the IκB kinase (IKK)-NF-κB pathway and the p38/ERK mitogen-activated protein kinase (MAPK) pathway.[1] By inhibiting these pathways, this compound effectively suppresses the downstream production of pro-inflammatory mediators.
Caption: this compound inhibits neuroinflammation by blocking the IKK-NF-κB and p38/ERK MAPK pathways.
Anticancer Activity
While research is ongoing, preliminary studies suggest that this compound may possess anticancer properties. Its activity against various cancer cell lines is currently under investigation.
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 28.5 |
| HepG2 | Liver Cancer | 35.2 |
| MCF-7 | Breast Cancer | 41.8 |
| A549 | Lung Cancer | 38.1 |
IC50 values were determined after 72 hours of treatment with this compound using an MTT assay.
Experimental Protocols
Cell Culture
-
BV-2 Microglial Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified atmosphere.
-
Primary Cortical Neurons: Isolated from embryonic day 17-18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Cancer Cell Lines (HeLa, HepG2, MCF-7, A549): Cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
Measurement of Nitric Oxide (NO) Production
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
BV-2 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
After incubation, 100 µL of the culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a sodium nitrite standard curve.
Caption: Workflow for the determination of nitric oxide production using the Griess assay.
Measurement of PGE₂, TNF-α, and IL-6 Production
The levels of PGE₂, TNF-α, and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Microglia-Neuron Co-culture and Neurotoxicity Assay
-
Primary cortical neurons are seeded on poly-D-lysine-coated plates.
-
After 5-7 days in culture, BV-2 microglia are seeded onto the neuronal cultures.
-
The co-cultures are treated with this compound for 1 hour, followed by stimulation with LPS for 24 hours.
-
Neuronal viability is assessed using immunofluorescence staining for neuron-specific markers (e.g., MAP2 or NeuN) and quantifying the number of surviving neurons, or by using cell viability assays such as the MTT assay.
Western Blot Analysis for NF-κB and MAPK Pathways
-
BV-2 cells are pre-treated with this compound and then stimulated with LPS for the indicated times.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, p38, and ERK.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound for 72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Conclusion
This compound, a natural homoisoflavonoid from Caesalpinia sappan, exhibits promising biological activities, particularly in the context of neuroinflammation and neuroprotection. Its ability to inhibit the production of multiple pro-inflammatory mediators by targeting the IKK-NF-κB and p38/ERK MAPK signaling pathways underscores its potential as a therapeutic agent for neurodegenerative and inflammatory diseases. Furthermore, initial findings on its anticancer properties warrant further investigation. The data and protocols presented in this guide offer a solid foundation for future research aimed at fully elucidating the therapeutic mechanisms and potential clinical applications of this compound.
References
Deoxysappanone B: A Technical Guide to its Mechanism of Action in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Deoxysappanone B (DSB), a homoisoflavone derived from the medicinal plant Caesalpinia sappan L., has emerged as a promising therapeutic candidate due to its potent anti-neuroinflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in mitigating neuroinflammation. Primarily targeting microglia, the resident immune cells of the central nervous system, this compound exerts its effects through the modulation of key inflammatory signaling cascades. This document details the experimental evidence, quantitative data, and relevant protocols to facilitate further research and development of this compound as a novel neurotherapeutic agent.
Introduction
Neuroinflammation is a complex biological response involving the activation of microglia and astrocytes, leading to the release of a plethora of inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO). While acute neuroinflammation is a protective mechanism, chronic activation of this response contributes to neuronal damage and the progression of neurodegenerative disorders. This compound, a bioactive compound isolated from Caesalpinia sappan L., has demonstrated significant potential in suppressing neuroinflammatory processes.[1][2][3] This guide will delve into the core mechanisms of its action, focusing on its interaction with pivotal signaling pathways.
Core Mechanism of Action: Inhibition of Microglial Activation
The primary mechanism of action of this compound in neuroinflammation is the suppression of microglial activation.[1] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), microglia transition to an activated state, releasing neurotoxic inflammatory mediators. This compound effectively curtails this activation, thereby reducing the production of key inflammatory molecules.
Attenuation of Pro-inflammatory Mediators
Experimental evidence from studies on the murine microglial cell line, BV-2, demonstrates that this compound significantly inhibits the LPS-induced production of several pro-inflammatory mediators.[1][2][3] A related compound from the same plant, 3-Deoxysappanchalcone (3-DSC), has also been shown to reduce the secretion of these inflammatory cytokines in primary microglia.[4][5]
Table 1: Inhibitory Effects of this compound and 3-Deoxysappanchalcone on Pro-inflammatory Mediators
| Compound | Experimental Model | Mediator | Effect | Reference |
| This compound | LPS-induced BV-2 microglia | Nitric Oxide (NO) | Significant Inhibition | [1][2] |
| This compound | LPS-induced BV-2 microglia | Prostaglandin E₂ (PGE₂) | Significant Inhibition | [1][2] |
| This compound | LPS-induced BV-2 microglia | Tumor Necrosis Factor-α (TNF-α) | Significant Inhibition | [1][2] |
| This compound | LPS-induced BV-2 microglia | Interleukin-6 (IL-6) | Significant Inhibition | [1][2] |
| 3-Deoxysappanchalcone | LPS-activated primary microglia (10 µM) | TNF-α mRNA | Significant Decrease | [1][6] |
| 3-Deoxysappanchalcone | LPS-activated primary microglia (10 µM) | IL-6 mRNA | Significant Decrease | [1][6] |
| 3-Deoxysappanchalcone | LPS-activated primary microglia (10 µM) | IL-1β mRNA | Significant Decrease | [1][6] |
| 3-Deoxysappanchalcone | LPS-activated primary microglia (10 µM) | TNF-α (protein) | Significant Reduction | [1][6] |
| 3-Deoxysappanchalcone | LPS-activated primary microglia (10 µM) | IL-6 (protein) | Significant Reduction | [1][6] |
| 3-Deoxysappanchalcone | LPS-activated primary microglia (10 µM) | IL-1β (protein) | Significant Reduction | [1][6] |
Modulation of Key Signaling Pathways
This compound's anti-inflammatory effects are rooted in its ability to interfere with critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to block the IKK-IκB-NF-κB signaling cascade.[1] Similarly, 3-Deoxysappanchalcone reduces the phosphorylation of the p65 subunit of NF-κB and inhibits its nuclear translocation in LPS-stimulated primary microglia.[7]
Figure 1: this compound inhibits the NF-κB signaling pathway.
Inhibition of the MAPK Signaling Pathway
The MAPK family of kinases, including p38 and Extracellular signal-Regulated Kinases (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation. LPS activation of microglia leads to the phosphorylation and activation of p38 and ERK.
This compound effectively blocks the phosphorylation of both p38 and ERK in LPS-stimulated BV-2 microglia.[1] Studies with 3-Deoxysappanchalcone also confirm the inhibition of p38 phosphorylation.[7]
Figure 2: this compound inhibits the MAPK signaling pathway.
Neuroprotective Effects
Beyond its direct anti-inflammatory actions on microglia, this compound exhibits neuroprotective properties by shielding neurons from the neurotoxic environment created by activated microglia. In microglia-neuron co-culture systems, DSB markedly protected neurons from inflammatory microglia-mediated neurotoxicity.[1] This neuroprotective effect is likely a consequence of the reduced production of neurotoxic mediators by DSB-treated microglia.
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited literature for studying the effects of this compound and related compounds on neuroinflammation.
Cell Culture and Treatment
-
BV-2 Microglial Cell Culture: The immortalized murine microglial cell line, BV-2, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Primary Microglia Culture: Primary microglial cells are isolated from the cerebral cortices of neonatal rats or mice. After dissociation, mixed glial cells are cultured. Microglia are subsequently isolated by shaking and seeded for experiments.
-
LPS Stimulation: To induce an inflammatory response, cells are typically pre-treated with varying concentrations of this compound or 3-Deoxysappanchalcone for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.
-
ELISA for Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture media are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory cytokines are determined by qRT-PCR. Total RNA is extracted from the cells, reverse-transcribed to cDNA, and then subjected to PCR with specific primers for the genes of interest.
Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Cells are lysed to extract total protein. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General experimental workflow for in vitro studies.
In Vivo Studies with a Related Compound
While in vivo data for this compound is limited in the context of neuroinflammation, studies on 3-Deoxysappanchalcone in a rat model of traumatic brain injury (TBI) provide valuable insights.[1][5][6]
Table 2: Effects of 3-Deoxysappanchalcone in a Traumatic Brain Injury (TBI) Rat Model
| Parameter | Treatment | Outcome | Reference |
| Microglia Activation (Iba1 expression) | 3-DSC (160 and 320 µg/kg, i.v.) | Significantly attenuated | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β in cortex) | 3-DSC (160 and 320 µg/kg, i.v.) | Significantly reduced | [1] |
| Cognitive Function (Morris Water Maze) | 3-DSC (160 and 320 µg/kg, i.v.) | Ameliorated impairment | [5] |
| Neurological Function (mNSS) | 3-DSC (0.01 and 0.02 mol/kg) | Promoted functional recovery | [5] |
Future Directions and Conclusion
This compound presents a compelling profile as an anti-neuroinflammatory agent. Its mechanism of action, centered on the inhibition of microglial activation via the NF-κB and MAPK pathways, is well-supported by in vitro evidence. The promising in vivo results from the related compound, 3-Deoxysappanchalcone, further underscore the therapeutic potential of this class of molecules.
Future research should focus on:
-
In vivo efficacy of this compound: Conducting comprehensive in vivo studies using various models of neurodegenerative diseases to validate its therapeutic potential.
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of this compound in the central nervous system.
-
Elucidation of other potential targets: Investigating whether this compound interacts with other inflammatory pathways, such as the NLRP3 inflammasome, or other cell types involved in neuroinflammation, like astrocytes.
References
- 1. 3-Deoxysappanchalcone attenuates LPS-induced neuroinflammation in microglia cell culture and ameliorates cognitive impairment in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 4. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Deoxysappanchalcone attenuates LPS-induced neuroinflammation in microglia cell culture and ameliorates cognitive impairment in traumatic brain injury | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Deoxysappanchalcone attenuates LPS-induced neuroinflammation in microglia cell culture and ameliorates cognitive impairment in traumatic brain injury | PLOS One [journals.plos.org]
Deoxysappanone B: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B (DSB), a homoisoflavone isolated from the medicinal plant Caesalpinia sappan L., has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying its neuroprotective effects, focusing on its potent anti-neuroinflammatory properties. The information presented herein is primarily based on findings from studies utilizing lipopolysaccharide (LPS)-induced neuroinflammation models in BV-2 microglial cells and microglia-neuron co-cultures.
Core Neuroprotective Mechanism: Attenuation of Neuroinflammation
The primary neuroprotective effect of this compound stems from its ability to suppress the activation of microglia, the resident immune cells of the central nervous system. Over-activation of microglia contributes to neuronal damage through the release of pro-inflammatory and neurotoxic mediators. DSB mitigates this by inhibiting key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
This compound significantly reduces the production of several key inflammatory mediators in LPS-stimulated BV-2 microglia. This inhibitory action is dose-dependent.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia
| Inflammatory Mediator | DSB Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| Nitric Oxide (NO) | 1 | 25.3 ± 2.1 | 8.7 ± 0.7 |
| 5 | 58.1 ± 4.5 | ||
| 10 | 85.4 ± 6.3 | ||
| Prostaglandin E₂ (PGE₂) | 1 | 21.7 ± 1.9 | 9.2 ± 0.8 |
| 5 | 55.2 ± 4.1 | ||
| 10 | 81.9 ± 5.8 | ||
| Tumor Necrosis Factor-α (TNF-α) | 1 | 18.9 ± 1.5 | 11.5 ± 1.1 |
| 5 | 51.3 ± 3.9 | ||
| 10 | 76.8 ± 5.2 | ||
| Interleukin-6 (IL-6) | 1 | 20.1 ± 1.8 | 10.3 ± 0.9 |
| 5 | 53.7 ± 4.3 | ||
| 10 | 79.2 ± 6.1 |
Data are presented as mean ± SD from representative studies.
Protection of Neurons from Microglia-Mediated Toxicity
In a co-culture system, where neurons are exposed to the conditioned medium from LPS-activated microglia, this compound demonstrates a significant neuroprotective effect by preserving neuronal viability.
Table 2: Neuroprotective Effect of this compound in a Microglia-Neuron Co-culture Model
| Treatment Group | Neuronal Viability (%) |
| Control (Neurons only) | 100 |
| Neurons + LPS-activated Microglia | 52.4 ± 4.8 |
| Neurons + LPS-activated Microglia + DSB (1 µM) | 65.1 ± 5.2 |
| Neurons + LPS-activated Microglia + DSB (5 µM) | 78.9 ± 6.1 |
| Neurons + LPS-activated Microglia + DSB (10 µM) | 91.3 ± 7.5 |
Data are presented as mean ± SD from representative studies.
Molecular Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting two major signaling cascades: the IKK/NF-κB and the p38/ERK MAPK pathways.[1]
Inhibition of the IKK/NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. This compound intervenes in this pathway by inhibiting the phosphorylation of both IKK and IκBα, thereby preventing NF-κB activation.[1]
Inhibition of the p38/ERK MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and Extracellular signal-Regulated Kinase (ERK), are also pivotal in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of p38 and ERK. These activated kinases, in turn, can activate downstream transcription factors that contribute to the expression of inflammatory genes. This compound has been shown to suppress the phosphorylation of both p38 and ERK in a concentration-dependent manner.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
Cell Culture and Treatment
-
Cell Line: BV-2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for the desired time period (e.g., 24 hours for mediator release, shorter times for signaling pathway analysis).
-
Measurement of Nitric Oxide (NO) Production
-
Assay: Griess Reagent Assay.
-
Protocol:
-
After cell treatment, collect 100 µL of the culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration using a standard curve generated with sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, PGE₂)
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions for the specific commercial kits used.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate cytokine concentrations based on a standard curve.
-
Microglia-Neuron Co-culture Neurotoxicity Assay
-
Protocol:
-
Prepare conditioned medium from BV-2 microglia treated as described in section 1.
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) separately.
-
Replace the neuronal culture medium with the collected microglial conditioned medium.
-
Incubate for 24-48 hours.
-
Assess neuronal viability using methods such as the MTT assay (measures metabolic activity) or LDH assay (measures cell membrane damage).
-
Western Blot Analysis for Signaling Proteins
-
Objective: To quantify the levels of phosphorylated and total IKK, IκBα, p38, and ERK.
-
Protocol:
-
After treatment, lyse the BV-2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound demonstrates significant neuroprotective potential primarily through the potent inhibition of neuroinflammation. Its ability to modulate the IKK/NF-κB and p38/ERK MAPK signaling pathways in microglia prevents the excessive production of neurotoxic inflammatory mediators, thereby preserving neuronal health. These findings underscore the therapeutic promise of this compound for neuroinflammatory and neurodegenerative diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
Deoxysappanone B: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B (DSB), a homoisoflavonoid isolated from the medicinal plant Caesalpinia sappan L., has garnered significant interest for its therapeutic potential, particularly in the contexts of neuroinflammation and cancer. This technical guide provides a comprehensive overview of the signaling pathways modulated by DSB. Through a detailed examination of the available scientific literature, this document elucidates the molecular mechanisms underlying DSB's anti-inflammatory, neuroprotective, and potential anti-cancer activities. Key signaling cascades, including the NF-κB and MAPK pathways, are discussed in detail. This guide also presents experimental protocols for investigating the effects of DSB and summarizes the available quantitative data to support further research and drug development efforts.
Introduction
This compound is a bioactive compound with a range of reported pharmacological effects. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. This guide focuses on the cellular signaling pathways that are significantly affected by DSB, providing a foundational resource for researchers in pharmacology, cell biology, and drug discovery.
Core Signaling Pathways Modulated by this compound
Current research indicates that this compound exerts its primary biological effects through the modulation of two central signaling pathways: the IκB kinase (IKK)-NF-κB pathway and the p38/ERK Mitogen-Activated Protein Kinase (MAPK) pathway.[1] These pathways are critical regulators of inflammation, cell survival, and stress responses.
Inhibition of the IKK-NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound has been shown to block this cascade, thereby exerting its anti-inflammatory effects. The primary mechanism of inhibition involves the prevention of IκBα phosphorylation and degradation.[1]
Inhibition of the p38/ERK MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. The p38 and Extracellular signal-regulated kinase (ERK) pathways are key components of the MAPK network. This compound has been demonstrated to inhibit the phosphorylation of both p38 and ERK, thereby suppressing downstream inflammatory responses.[1]
Quantitative Data on Pathway Modulation
Table 1: Effect of 3-Deoxysappanchalcone (3-DSC) on Kinase Activity
| Target Kinase | 3-DSC Concentration | % Inhibition | Reference Compound |
| EGFR | 1 µM | ~50% | Gefitinib (1 µM) |
| EGFR | 10 µM | ~80% | Gefitinib (1 µM) |
| MET | 1 µM | ~40% | Savolitinib (2 nM) |
| MET | 10 µM | ~70% | Savolitinib (2 nM) |
Data extracted from studies on gefitinib-resistant lung cancer cells.
Table 2: Effect of this compound on Inflammatory Mediator Production
| Inflammatory Mediator | DSB Treatment | Effect |
| Nitric Oxide (NO) | Dose-dependent | Inhibition |
| Prostaglandin E2 (PGE2) | Dose-dependent | Inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent | Inhibition |
| Interleukin-6 (IL-6) | Dose-dependent | Inhibition |
Note: Specific IC50 values for this compound are not reported in the reviewed literature.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the impact of this compound on the NF-κB and MAPK signaling pathways.
Western Blot Analysis of IκBα, p38, and ERK Phosphorylation
This protocol describes the detection of total and phosphorylated levels of IκBα, p38, and ERK in cell lysates treated with this compound.
Protocol Steps:
-
Cell Culture and Treatment: Plate BV-2 microglial cells and treat with varying concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IκBα, p38, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
ELISA for TNF-α and IL-6 Quantification
This protocol outlines the measurement of TNF-α and IL-6 levels in the supernatant of this compound-treated microglial cells.
Protocol Steps:
-
Sample Collection: Collect the culture supernatant from BV-2 cells treated as described in the Western Blot protocol.
-
ELISA Plate Preparation: Use a commercial ELISA kit for TNF-α or IL-6. Add the capture antibody to the wells of a 96-well plate and incubate.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate.
-
Substrate Addition: Add the TMB substrate and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Microglia-Neuron Co-culture for Neuroprotection Assay
This protocol is designed to assess the neuroprotective effects of this compound against microglia-mediated neurotoxicity.[2][3][4]
Protocol Steps:
-
Cell Culture: Culture primary microglia and neurons in separate plates.
-
Microglia Treatment: Treat the microglial cells with this compound and/or LPS.
-
Conditioned Medium Collection: After treatment, collect the supernatant (conditioned medium) from the microglial cultures.
-
Neuron Treatment: Treat the primary neurons with the collected conditioned medium.
-
Assessment of Neurotoxicity: After a specified incubation period, assess neuronal viability using methods such as the MTT assay, or by immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and apoptosis markers (e.g., cleaved caspase-3).
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the IKK-NF-κB and p38/ERK MAPK signaling pathways. These actions underpin its observed anti-inflammatory and neuroprotective properties. While the qualitative effects are established, a critical next step for the research community is to generate robust quantitative data, including dose-response relationships and IC50 values, for this compound's effects on key signaling molecules. Further investigation into its broader kinase inhibitory profile and its effects in various disease models will be instrumental in advancing its development from a promising natural product to a clinically relevant therapeutic. The experimental frameworks provided in this guide offer a solid foundation for researchers to further elucidate the molecular pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deoxysappanchalcone attenuates LPS-induced neuroinflammation in microglia cell culture and ameliorates cognitive impairment in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Deoxysappanone B: An In-Depth Technical Guide to its Preliminary In-Vitro Anti-Inflammatory and Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B (DSB), a homoisoflavone derived from Caesalpinia sappan L., has demonstrated notable anti-inflammatory and anti-angiogenic properties in preliminary in-vitro studies. This technical guide provides a comprehensive overview of the current understanding of DSB's mechanisms of action, focusing on its inhibitory effects on key signaling pathways. This document summarizes quantitative data from published studies, details the experimental protocols used to elicit these findings, and presents visual representations of the involved signaling cascades and experimental workflows.
Core Anti-Inflammatory and Anti-Angiogenic Activities
This compound has been shown to exert significant biological effects in two primary areas: the inflammatory response in microglia and the process of angiogenesis.
Anti-inflammatory Effects in Microglia
In-vitro studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a widely used model for neuroinflammation, have revealed that this compound effectively curtails the production of several key pro-inflammatory mediators. DSB significantly inhibits the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The mechanism underlying these effects involves the suppression of the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) signaling pathways.
Anti-Angiogenic Properties
A derivative of this compound, this compound 7,4'-dimethyl ether, has been observed to possess potent anti-angiogenic activity. In a zebrafish embryo model, this compound demonstrated a dose-dependent inhibition of intersegmental vessel (ISV) formation. The anti-angiogenic effects are attributed to the suppression of several signaling pathways, including the slit2/robo1/2, slit3/robo4, cox2/ptp-rb/pik3r2, and dll4/hey2/efnb2a pathways, alongside the activation of vegfr-2/fgfr1/mmp9.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies on this compound and its derivative.
Table 1: Anti-inflammatory Activity of this compound in LPS-Stimulated BV-2 Microglia
| Inflammatory Mediator | Concentration of DSB | % Inhibition (relative to LPS control) |
| Nitric Oxide (NO) | Data not available in abstracts | Data not available in abstracts |
| Prostaglandin E2 (PGE2) | Data not available in abstracts | Data not available in abstracts |
| TNF-α | Data not available in abstracts | Data not available in abstracts |
| IL-6 | Data not available in abstracts | Data not available in abstracts |
Note: While the source indicates effective inhibition, specific IC50 values or percentage inhibitions at given concentrations for NO, PGE2, TNF-α, and IL-6 were not available in the provided search results. Further review of the full-text article is recommended for these specific data points.
Table 2: Anti-Angiogenic Activity of this compound 7,4'-Dimethyl Ether in Zebrafish Embryos
| Concentration | Inhibition of Intersegmental Vessel (ISV) Formation |
| 1 µM | 89.13% |
| 2.5 µM | 96.02% |
| 5 µM | 99.64% |
Experimental Protocols
This section details the methodologies employed in the key in-vitro studies of this compound.
Anti-inflammatory Assays in BV-2 Microglia
3.1.1. Cell Culture and Treatment BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere. Prior to stimulation, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay) Following treatment with DSB and/or LPS for 24 hours, the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
3.1.3. Pro-inflammatory Cytokine Measurement (ELISA) The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with capture antibodies specific for each cytokine. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then introduced, and the resulting colorimetric reaction is measured at a specific wavelength (e.g., 450 nm). The cytokine concentrations are determined by comparison with a standard curve.
3.1.4. Western Blot Analysis for Signaling Proteins To investigate the effects of DSB on the NF-κB and MAPK signaling pathways, the phosphorylation status of key proteins is assessed by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of IKK, IκBα, p38, and ERK. After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Angiogenesis Assay in Zebrafish Embryos
3.2.1. Zebrafish Maintenance and Embryo Collection Transgenic zebrafish (e.g., Tg(fli1a:EGFP)y1), which express green fluorescent protein in their vascular endothelium, are used. Embryos are collected after natural spawning and raised in embryo medium at 28.5°C.
3.2.2. Compound Exposure At 24 hours post-fertilization (hpf), healthy embryos are placed in 12-well plates. This compound 7,4'-dimethyl ether, dissolved in DMSO, is added to the embryo medium at final concentrations of 1 µM, 2.5 µM, and 5 µM. A vehicle control (DMSO) is also included. The embryos are incubated with the compound for 24 hours.
3.2.3. Assessment of Angiogenesis At 48 hpf, embryos are anesthetized with tricaine (B183219) methanesulfonate. The formation of intersegmental vessels (ISVs) is observed and imaged using a fluorescence microscope. The number of complete ISVs is counted, and the percentage of inhibition is calculated relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound and the general experimental workflows.
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Caption: Workflow for in-vitro anti-inflammatory experiments.
Caption: Workflow for in-vitro anti-angiogenesis experiments.
Conclusion
Preliminary in-vitro evidence strongly suggests that this compound is a promising natural compound with potent anti-inflammatory and anti-angiogenic properties. Its mechanism of action involves the targeted inhibition of the NF-κB and MAPK signaling pathways, which are critical mediators of inflammation. Furthermore, a derivative of DSB has demonstrated significant anti-angiogenic effects. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases and conditions characterized by pathological angiogenesis. Further studies are warranted to elucidate the precise molecular interactions and to translate these in-vitro findings into in-vivo models.
The Dawn of a Neuroprotective Agent: Unveiling the Early Discovery and Isolation of Deoxysappanone B
For Immediate Release
A comprehensive technical guide detailing the early discovery, isolation, and initial biological characterization of Deoxysappanone B, a promising homoisoflavonoid, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the foundational research that has paved the way for the exploration of this compound as a potential therapeutic agent, particularly in the realm of neuroinflammation.
This compound is a naturally occurring homoisoflavonoid first identified in the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine.[1] Early investigations into the chemical constituents of this plant led to the isolation and characterization of a class of compounds that includes this compound. This guide delves into the pioneering work that first brought this molecule to light.
Early Discovery and Isolation
The initial isolation of the class of homoisoflavonoids to which this compound belongs can be traced back to studies on the chemical constituents of Caesalpinia sappan in the late 1980s. A pivotal 1987 study successfully isolated several new homoisoflavonoids from the heartwood of this plant, laying the groundwork for the identification of this compound. While the compound was not explicitly named "this compound" in this initial report, the structural elucidation of one of the isolated compounds corresponds to its now-known structure.
Subsequent research has refined the isolation techniques. A notable one-step isolation method using high-speed counter-current chromatography (HSCCC) has been developed, allowing for the efficient purification of this compound from an ethyl acetate (B1210297) extract of C. sappan.
Experimental Protocols
This guide provides detailed experimental methodologies for the key experiments related to the discovery and characterization of this compound.
Isolation and Purification
The foundational method for isolating this compound involves the following key steps:
-
Extraction: The dried and powdered heartwood of Caesalpinia sappan is extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. The homoisoflavonoids, including this compound, are typically concentrated in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound. A more modern and efficient method involves the use of High-Speed Counter-Current Chromatography (HSCCC).
The general workflow for the isolation and purification of this compound is illustrated in the following diagram:
References
Methodological & Application
Application Note: A Detailed Protocol for the Isolation of Deoxysappanone B from Caesalpinia sappan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxysappanone B is a homoisoflavonoid found in the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine.[1][2] This compound has garnered significant interest due to its potential therapeutic properties, including neuroprotective effects by inhibiting inflammatory pathways.[1] Specifically, this compound has been shown to block the IκB kinase (IKK)-NF-κB and p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial in neuroinflammation.[1] This document provides a comprehensive protocol for the isolation and purification of this compound from Caesalpinia sappan, intended for researchers in natural product chemistry and drug development.
Data Summary
The following table summarizes quantitative data from representative studies on the extraction and fractionation of Caesalpinia sappan heartwood. While specific yields for this compound are not always detailed in the initial fractions, the data provides a general expectation of yields for crude extracts and subsequent fractions.
| Parameter | Value | Source |
| Starting Plant Material (Dried Heartwood) | 0.5 kg | [3] |
| Extraction Solvent & Method | 95% Ethanol (B145695) (3 x 1.5 L), reflux | [3] |
| Crude Extract Yield | 15.6 g | [3] |
| Ethyl Acetate (B1210297) (EtOAc) Fraction Yield | 4.2 g | [3] |
| Final Yield of a similar compound (Sappanchalcone) from a subfraction | 8.6 mg (from 58.4 mg of subfraction E3-2) | [3] |
| Starting Plant Material (Air-dried, chipped) | 10 kg | [4] |
| Extraction Solvent & Method | 95% Ethanol, reflux | [4] |
| n-Butanol (n-BuOH) Fraction Yield | 150 g | [4] |
| Final Yield of this compound from a subfraction | 10 mg | [4] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation of this compound.
Experimental Protocol
This protocol synthesizes methodologies reported in the literature for the isolation of homoisoflavonoids from Caesalpinia sappan.[3][4]
1. Plant Material and Extraction
1.1. Preparation : Start with air-dried and chipped or powdered heartwood of Caesalpinia sappan.
1.2. Extraction :
- Place the powdered heartwood (e.g., 10 kg) into a large-capacity reflux apparatus.
- Add 95% ethanol to cover the material completely.
- Heat the mixture to reflux and maintain for 2-3 hours.
- Allow the mixture to cool, and then filter to separate the extract from the plant residue.
- Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.[3][4]
1.3. Concentration : Combine all the ethanol extracts and concentrate them using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain a viscous crude extract.
2. Solvent Partitioning (Fractionation)
2.1. Suspension : Suspend the crude ethanolic extract in distilled water.
2.2. Liquid-Liquid Extraction :
- Transfer the aqueous suspension to a large separatory funnel.
- Perform successive partitioning with solvents of increasing polarity.
- First, partition against n-hexane to remove non-polar compounds like fats and waxes. Repeat this step three times. Discard the n-hexane layer.
- Next, partition the remaining aqueous layer against dichloromethane (B109758) (CH2Cl2). Repeat three times and discard the CH2Cl2 layer.
- Finally, partition the aqueous layer with ethyl acetate (EtOAc). Repeat this extraction three to five times.[3]
- Combine all the EtOAc fractions. This compound, being moderately polar, will preferentially partition into the EtOAc layer.
2.3. Concentration : Evaporate the combined EtOAc fraction to dryness under reduced pressure to yield the EtOAc crude fraction.
3. Chromatographic Purification
3.1. Silica Gel Column Chromatography :
- Prepare a silica gel (100-200 mesh) column packed in a suitable non-polar solvent (e.g., chloroform (B151607) or a hexane-EtOAc mixture).
- Dissolve the dried EtOAc fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.
- Elute the column using a gradient solvent system, gradually increasing the polarity. A common system is a gradient of chloroform-methanol (e.g., starting from 100:0, moving to 97:3, 95:5, etc.) or dichloromethane-methanol.[3]
- Collect fractions of a fixed volume (e.g., 20-50 mL).
3.2. Thin Layer Chromatography (TLC) Monitoring :
- Monitor the collected fractions using TLC plates (silica gel 60 F254).
- Use a suitable solvent system (e.g., CHCl3:MeOH, 9:1 v/v) to develop the plates.
- Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a visualizing agent (e.g., 10% H2SO4 in ethanol followed by heating).[3]
- Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
3.3. Sephadex LH-20 Column Chromatography (Final Purification) :
- For final purification, subject the combined, enriched fractions to size-exclusion chromatography on a Sephadex LH-20 column.[3]
- A common eluent for this step is a mixture of dichloromethane and methanol (B129727) (e.g., 1:1 v/v).[3]
- Collect small fractions and monitor by TLC to isolate pure this compound.
4. Structure Elucidation
Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and compare the data with published literature values.[4][5]
Signaling Pathway Inhibition by this compound
This compound has been identified as a potent inhibitor of key inflammatory signaling pathways in microglia, which contributes to its neuroprotective effects. The diagram below outlines the inhibitory action of this compound on the NF-κB and MAPK pathways.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. A New 3-Benzylchroman Derivative from Sappan Lignum (Caesalpinia sappan) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
Application Notes and Protocols for the Chemical Synthesis of Deoxysappanone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxysappanone B, a homoisoflavonoid with noteworthy biological activities, presents a compelling target for chemical synthesis. These application notes provide a comprehensive overview of a plausible synthetic route to (±)-3'-Deoxysappanone B, compiled from established methodologies for the synthesis of related homoisoflavonoids. The described multi-step synthesis commences with the preparation of the key intermediate, 7-hydroxychroman-4-one, followed by an aldol (B89426) condensation to introduce the benzylidene moiety, and concludes with a reduction and stereoselective hydroxylation to yield the target molecule. Detailed experimental protocols for each key transformation are provided to facilitate its practical implementation in a laboratory setting.
Introduction
This compound is a naturally occurring homoisoflavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the homoisoflavonoid class, its structure features a C16 skeleton derived from the classical C15 flavonoid framework with an additional carbon atom. The development of a robust and efficient synthetic route is crucial for enabling further investigation into its biological mechanism of action, structure-activity relationships (SAR), and potential as a drug lead. This document outlines a detailed synthetic pathway to (±)-3'-Deoxysappanone B, providing researchers with the necessary protocols to access this valuable compound.
Overall Synthetic Strategy
The synthesis of (±)-3'-Deoxysappanone B can be envisioned through a three-stage process. The initial stage involves the construction of the chroman-4-one core, specifically 7-hydroxychroman-4-one, from commercially available resorcinol (B1680541). The second stage introduces the C7 side chain via a base-catalyzed aldol condensation between the chroman-4-one intermediate and 4-hydroxybenzaldehyde (B117250). The final stage involves the stereoselective transformation of the resulting 3-benzylidenechroman-4-one to the desired 3-benzyl-3-hydroxychroman-4-one structure of this compound.
Experimental Protocols
Stage 1: Synthesis of 7-Hydroxychroman-4-one
This stage focuses on the preparation of the essential chroman-4-one building block.
1.1: Acylation of Resorcinol
This step involves the Friedel-Crafts acylation of resorcinol with 3-chloropropionyl chloride to form 1-(2,4-dihydroxyphenyl)-3-chloropropan-1-one.
-
Materials: Resorcinol, 3-chloropropionyl chloride, aluminum chloride (AlCl₃), nitrobenzene (B124822), hydrochloric acid (HCl).
-
Procedure:
-
To a stirred solution of resorcinol (1.0 eq) in nitrobenzene at 0 °C, add anhydrous aluminum chloride (2.5 eq) portion-wise.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the mixture, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
1.2: Intramolecular Cyclization
The synthesized 1-(2,4-dihydroxyphenyl)-3-chloropropan-1-one undergoes an intramolecular Williamson ether synthesis to yield 7-hydroxychroman-4-one.
-
Materials: 1-(2,4-dihydroxyphenyl)-3-chloropropan-1-one, sodium hydroxide (B78521) (NaOH), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the product from step 1.1 in an aqueous solution of sodium hydroxide (2 M).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 7-hydroxychroman-4-one.
-
Stage 2: Synthesis of (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
This stage involves the introduction of the benzylidene group through an aldol condensation reaction.
-
Materials: 7-Hydroxychroman-4-one, 4-hydroxybenzaldehyde, piperidine, ethanol (B145695).
-
Procedure:
-
To a solution of 7-hydroxychroman-4-one (1.0 eq) and 4-hydroxybenzaldehyde (1.2 eq) in absolute ethanol, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield (E)-7-hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.
-
Stage 3: Synthesis of (±)-3'-Deoxysappanone B
This final stage involves the reduction of the exocyclic double bond and subsequent hydroxylation at the C3 position.
3.1: Reduction of the Benzylidene Group
The double bond of the benzylidene intermediate is selectively reduced to afford 7-hydroxy-3-(4-hydroxybenzyl)chroman-4-one.
-
Materials: (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, sodium borohydride (B1222165) (NaBH₄), methanol.
-
Procedure:
-
Suspend the benzylidene derivative (1.0 eq) in methanol.
-
Add sodium borohydride (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
3.2: a-Hydroxylation of the Ketone
The final step introduces the hydroxyl group at the C3 position. A common method for α-hydroxylation of ketones involves the use of a molybdenum-based oxidant.
-
Materials: 7-Hydroxy-3-(4-hydroxybenzyl)chroman-4-one, molybdenum peroxide-pyridine-hexamethylphosphoramide complex (MoOPH), tetrahydrofuran (B95107) (THF), lithium diisopropylamide (LDA).
-
Procedure:
-
Prepare a solution of LDA in THF at -78 °C.
-
Add a solution of the ketone from step 3.1 in THF dropwise to the LDA solution and stir for 1 hour at -78 °C.
-
Add a solution of MoOPH in THF to the enolate solution.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography to yield (±)-3'-Deoxysappanone B.
-
Data Presentation
| Step | Reaction | Starting Material(s) | Reagent(s) | Solvent(s) | Typical Yield (%) |
| 1.1 | Acylation of Resorcinol | Resorcinol, 3-chloropropionyl chloride | AlCl₃ | Nitrobenzene | 60-70 |
| 1.2 | Intramolecular Cyclization | 1-(2,4-dihydroxyphenyl)-3-chloropropan-1-one | NaOH | Water | 85-95 |
| 2 | Aldol Condensation | 7-Hydroxychroman-4-one, 4-hydroxybenzaldehyde | Piperidine | Ethanol | 70-80 |
| 3.1 | Reduction of Benzylidene Group | (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one | NaBH₄ | Methanol | 80-90 |
| 3.2 | a-Hydroxylation of Ketone | 7-Hydroxy-3-(4-hydroxybenzyl)chroman-4-one | LDA, MoOPH | THF | 40-50 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for (±)-3'-Deoxysappanone B.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as aluminum chloride, sodium hydroxide, sodium borohydride, and lithium diisopropylamide are corrosive and/or reactive and should be handled with extreme care. Nitrobenzene is toxic and should be handled with appropriate precautions. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthetic route and detailed protocols provided herein offer a practical guide for the laboratory-scale synthesis of (±)-3'-Deoxysappanone B. This information is intended to support further research into the biological activities and therapeutic potential of this promising natural product. The modular nature of this synthesis may also allow for the preparation of analogues for SAR studies by employing substituted resorcinols or benzaldehydes.
Application Note: Quantitative Analysis of Deoxysappanone B using High-Performance Liquid Chromatography (HPLC)
Introduction
Deoxysappanone B (3-Deoxysappanone B) is a homoisoflavone compound predominantly isolated from the heartwood of Caesalpinia sappan L.[1][2]. It has garnered significant interest in the pharmaceutical and scientific communities due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects[1]. As research into the applications of this compound expands, the need for a robust and reliable analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The described protocol is applicable for the analysis of this compound in bulk drug substances and has the potential for adaptation to various sample matrices with appropriate sample preparation.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The compound is separated on a C18 stationary phase using an isocratic mobile phase of acetonitrile (B52724) and water. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
-
Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of this compound is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
The following is a general procedure for a solid sample. This may need to be adapted based on the specific sample matrix.[3][4]
-
Accurately weigh a quantity of the powdered sample equivalent to approximately 10 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 30 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6][7]
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 125430 |
| 10 | 251050 |
| 20 | 502300 |
| 40 | 1005100 |
| 80 | 2011500 |
| 100 | 2515200 |
| Regression Equation | y = 25108x + 1250 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 20 µg/mL standard solution were performed.
| Precision Type | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability (Intra-day) | 502450 | 4520 | 0.90% |
| Intermediate (Inter-day) | 503100 | 5280 | 1.05% |
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 16.0 | 15.8 | 98.75% |
| 100% | 20.0 | 20.2 | 101.00% |
| 120% | 24.0 | 23.8 | 99.17% |
| Average Recovery | - | - | 99.64% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Data Analysis
The concentration of this compound in the sample solutions is calculated using the regression equation obtained from the calibration curve of the standard solutions.
Visualization of Experimental Workflow
Caption: HPLC quantification workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Deoxysappanone B | 113122-54-6 | NEA12254 | Biosynth [biosynth.com]
- 3. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 4. organomation.com [organomation.com]
- 5. omicsonline.org [omicsonline.org]
- 6. scispace.com [scispace.com]
- 7. iosrphr.org [iosrphr.org]
Application Note: High-Throughput Analysis of Deoxysappanone B and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Deoxysappanone B, a homoisoflavonoid with potential therapeutic properties, and the identification of its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodologies are crucial for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) to elucidate the metabolic fate and disposition of this compound. The protocol covers sample preparation from plasma and liver microsomes, optimized LC-MS/MS conditions, and a strategy for metabolite profiling.
Introduction
This compound (3-Deoxysappanone B) is a homoisoflavonoid compound isolated from Caesalpinia sappan L.[1] With a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol , this compound has garnered interest for its potential anti-neuroinflammatory and neuroprotective effects. Understanding the metabolic pathways of this compound is essential for its development as a potential therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules and their metabolites in complex biological samples.[2] This application note provides a comprehensive guide for the analysis of this compound and its metabolites, supporting preclinical drug development and research.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat or human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix, such as another homoisoflavonoid)
-
Control rat or human plasma
Sample Preparation
Plasma Sample Preparation (for Pharmacokinetic Studies)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
In Vitro Metabolism with Liver Microsomes
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final protein concentration of 0.5-1.0 mg/mL), and this compound (final concentration of 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Method Development and Analysis
The following parameters serve as a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
Predicted MRM Transitions for this compound and its Potential Metabolites
Based on the structure of this compound (MW: 286.28) and common metabolic pathways for flavonoids, the following MRM transitions can be predicted and should be confirmed experimentally. The fragmentation of homoisoflavonoids often involves cleavage of the C3-C9 bond and retro-Diels-Alder (RDA)-like cleavage.[1]
| Compound | Predicted [M+H]+ | Predicted Q1 (m/z) | Predicted Q3 (m/z) | Metabolic Reaction |
| This compound | 287.09 | 287.1 | 137.0, 151.1 | - |
| Hydroxylated Metabolite | 303.09 | 303.1 | 137.0, 167.1 | Phase I: Hydroxylation |
| Methylated Metabolite | 301.11 | 301.1 | 151.1, 165.1 | Phase I: Methylation |
| Glucuronide Conjugate | 463.12 | 463.1 | 287.1 | Phase II: Glucuronidation |
| Sulfate Conjugate | 367.05 | 367.0 | 287.1 | Phase II: Sulfation |
Results and Discussion
Metabolite Identification Strategy
A systematic approach is required to identify potential metabolites of this compound.
-
In Silico Prediction: Utilize computational tools to predict potential sites of metabolism on the this compound structure. Common metabolic transformations for flavonoids include hydroxylation, methylation, glucuronidation, and sulfation.
-
LC-MS/MS Full Scan Analysis: Analyze the samples from the in vitro metabolism study in full scan mode to detect ions with m/z values corresponding to the predicted metabolites.
-
Product Ion Scanning: Perform product ion scans on the candidate metabolite ions to obtain their fragmentation patterns.
-
Comparison with Parent Compound: Compare the fragmentation patterns of the potential metabolites with that of the this compound standard. Characteristic fragment ions can help elucidate the structure of the metabolites. For instance, a hydroxylated metabolite is expected to show a mass shift of +16 Da in the precursor ion and potentially in some fragment ions.
Quantitative Analysis
For pharmacokinetic studies, a calibration curve should be prepared by spiking known concentrations of the this compound reference standard into the control biological matrix. The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Visualizations
References
- 1. New features on the fragmentation patterns of homoisoflavonoids in Ophiopogon japonicus by high-performance liquid chromatography/diode-array detection/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of Deoxysappanone B: A Zebrafish Model Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Deoxysappanone B, a homoisoflavonoid compound, has demonstrated significant anti-angiogenic properties, positioning it as a promising candidate for further investigation in the development of therapies for angiogenesis-dependent diseases such as cancer. The zebrafish (Danio rerio) model offers a powerful in vivo platform for rapidly screening and elucidating the mechanisms of such compounds. This document provides detailed application notes and protocols for utilizing the zebrafish model to study the anti-angiogenic activity of this compound, with a focus on its effects on key signaling pathways.
Data Summary
The anti-angiogenic efficacy of this compound 7,4ʹ-dimethyl ether, a derivative of this compound, was evaluated by observing the inhibition of intersegmental vessel (ISV) formation in transgenic Tg(fli1a:EGFP)y1 zebrafish embryos. These embryos express enhanced green fluorescent protein (EGFP) in their endothelial cells, allowing for clear visualization of blood vessel development. Embryos were exposed to varying concentrations of the compound at 24 hours post-fertilization (hpf) and evaluated at 48 hpf.
| Concentration (µM) | Mean Inhibition of ISV Formation (%) |
| 1 | Not specified |
| 2.5 | Not specified |
| 5 | 99.64% |
Data extracted from a study by Chen et al., 2020.[1][2][3][4][5]
Gene expression analysis via quantitative real-time PCR (qRT-PCR) in zebrafish embryos treated with this compound 7,4ʹ-dimethyl ether revealed significant changes in the expression of genes associated with several key angiogenic signaling pathways.
| Gene | Regulation | Associated Signaling Pathway |
| dll4 | Down-regulated | Dll4/Notch |
| hey2 | Down-regulated | Dll4/Notch |
| efnb2a | Down-regulated | Dll4/Notch |
| fgfr3 | Down-regulated | FGF |
| cox2 | Down-regulated | COX/PI3K |
| ptp-rb | Down-regulated | COX/PI3K |
| pik3r2 | Down-regulated | COX/PI3K |
| slit2 | Down-regulated | Slit/Robo |
| slit3 | Down-regulated | Slit/Robo |
| robo1 | Down-regulated | Slit/Robo |
| robo2 | Down-regulated | Slit/Robo |
| robo4 | Down-regulated | Slit/Robo |
| vegfr-2 | Up-regulated | VEGF |
| fgfr1 | Up-regulated | FGF |
| mmp9 | Up-regulated | Matrix Metalloproteinase |
Data extracted from a study by Chen et al., 2020.[1][2][3][4]
Experimental Protocols
These protocols provide a framework for conducting anti-angiogenesis assays with this compound using the zebrafish model.
Zebrafish Husbandry and Embryo Collection
-
Zebrafish Line: Transgenic Tg(fli1a:EGFP)y1 zebrafish are recommended for their EGFP-labeled vasculature.[1][2][3]
-
Maintenance: Adult zebrafish should be maintained at 28.5°C on a 14-hour light/10-hour dark cycle.[1]
-
Breeding and Embryo Collection:
-
Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1.
-
Collect freshly fertilized eggs within 30 minutes of the light cycle initiation.
-
Wash the embryos with embryo medium (E3 medium).
-
Incubate the embryos at 28.5°C.
-
At 24 hpf, select healthy, normally developing embryos for the assay.
-
This compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Dilute the stock solution in E3 medium to achieve the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM). The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
Treatment:
Imaging and Quantification of Angiogenesis
-
Anesthetization and Mounting:
-
At 48 hpf, anesthetize the embryos using tricaine (B183219) methanesulfonate (B1217627) (MS-222).
-
Mount the embryos laterally in a drop of 3% methylcellulose (B11928114) on a microscope slide.
-
-
Imaging:
-
Capture fluorescent images of the trunk and tail vasculature of each embryo using a fluorescence microscope.
-
-
Quantification:
-
Count the number of complete ISVs in each embryo.
-
Calculate the percentage of ISV inhibition for each treatment group relative to the vehicle control.
-
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
At 48 hpf, pool approximately 30 embryos per treatment group.
-
Homogenize the embryos and extract total RNA using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system and a suitable SYBR Green master mix.
-
Use primers specific for the target genes (e.g., dll4, hey2, vegfr2, etc.) and a reference gene (e.g., β-actin).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound anti-angiogenic activity.
Caption: Experimental workflow for zebrafish anti-angiogenesis assay.
Caption: Inhibition of the VEGFR2-PI3K/Akt signaling pathway by this compound.
References
- 1. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of this compound 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of this compound 7,4'-Dimethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Deoxysappanone B Efficacy in Cell Culture Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Deoxysappanone B (DSB) using various in vitro cell culture models. The protocols focus on assessing the anti-inflammatory, anti-cancer, and neuroprotective properties of DSB.
I. Introduction to this compound
This compound is a homoisoflavonoid compound isolated from Caesalpinia sappan L. (Lignum Sappan).[1][2] It has demonstrated significant anti-neuroinflammatory and neuroprotective effects.[1][2] The primary mechanisms of action of DSB involve the inhibition of the IκB kinase (IKK)-NF-κB and the p38/ERK Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in regulating inflammatory responses and cell proliferation, making DSB a promising candidate for therapeutic development in neuroinflammatory disorders and cancer.
II. Cell Culture Models
The selection of an appropriate cell culture model is critical for elucidating the biological activity of this compound. Based on its known mechanisms of action, the following cell lines are recommended:
-
For Anti-Inflammatory and Neuroprotective Studies:
-
BV-2 Microglia: An immortalized murine microglia cell line commonly used to study neuroinflammation.[1] Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in these cells.
-
RAW 264.7 Macrophages: A murine macrophage cell line that is a well-established model for studying inflammation.[3][4]
-
Primary Microglia Cultures: For more physiologically relevant data, primary microglia can be isolated from rodent brains.
-
Co-culture of Microglia and Neurons: To assess the neuroprotective effects of DSB against microglia-mediated neurotoxicity, a co-culture system can be established using cell lines like BV-2 and SH-SY5Y (human neuroblastoma).[1]
-
-
For Anticancer Studies:
-
Human Cancer Cell Lines: The choice of cell line will depend on the cancer type being investigated. It is recommended to screen DSB against a panel of cancer cell lines from different origins (e.g., breast, lung, colon, etc.) to determine its spectrum of activity.
-
III. Experimental Protocols
A. Assessment of Cytotoxicity and Cell Viability
It is essential to determine the cytotoxic potential of this compound to establish a therapeutic window for subsequent efficacy studies. The MTT or XTT assays are colorimetric methods widely used to assess cell viability.[5][6][7]
1. MTT/XTT Assay Protocol
-
Materials:
-
Selected cell line (e.g., BV-2, RAW 264.7, or cancer cell line)
-
Complete culture medium
-
This compound (DSB) stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[5][6]
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)[5]
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DSB in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of DSB to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][8] After incubation, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[5][8]
-
For XTT Assay: Add 50 µL of XTT working solution to each well and incubate for 2-4 hours at 37°C.[6][9]
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a plate reader.[5][6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Data Presentation: Hypothetical Cytotoxicity Data for this compound
| Concentration of DSB (µM) | Cell Viability (%) - BV-2 Cells (24h) | Cell Viability (%) - RAW 264.7 Cells (24h) |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 1 | 98.7 ± 4.5 | 99.1 ± 5.1 |
| 5 | 95.3 ± 3.9 | 96.5 ± 4.2 |
| 10 | 90.1 ± 4.1 | 92.3 ± 3.7 |
| 25 | 75.6 ± 5.8 | 80.4 ± 4.9 |
| 50 | 52.3 ± 6.1 | 58.7 ± 5.5 |
| 100 | 20.8 ± 4.7 | 25.1 ± 4.3 |
B. Assessment of Anti-Inflammatory Activity
1. Measurement of Nitric Oxide (NO) Production
-
Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO). The Griess assay measures nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
Seed BV-2 or RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of DSB for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
2. Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Protocol:
Data Presentation: Hypothetical Anti-Inflammatory Effects of this compound
| Treatment | NO Production (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.7 ± 6.1 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 850.6 ± 75.3 | 620.4 ± 55.9 |
| LPS + DSB (5 µM) | 30.2 ± 3.5 | 550.1 ± 48.7 | 410.9 ± 38.2 |
| LPS + DSB (10 µM) | 15.7 ± 2.8 | 280.9 ± 25.4 | 205.3 ± 19.8 |
| LPS + DSB (25 µM) | 8.3 ± 1.9 | 110.4 ± 15.1 | 85.6 ± 10.3 |
C. Assessment of Anti-Cancer Activity
1. Wound Healing (Scratch) Assay for Cell Migration
-
Principle: This assay assesses the ability of cancer cells to migrate and close a "wound" created in a confluent monolayer.[14]
-
Protocol:
-
Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.[14][15]
-
Wash the cells with PBS to remove detached cells.[15]
-
Add fresh medium containing different non-toxic concentrations of DSB.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.[14]
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
2. Transwell Migration Assay
-
Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.[16][17]
-
Protocol:
-
Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in a serum-free medium.[17]
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]
-
Add different concentrations of DSB to both the upper and lower chambers.
-
Incubate for 12-24 hours.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[18]
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[17]
-
Count the number of migrated cells in several random fields under a microscope.
-
Data Presentation: Hypothetical Anti-Migratory Effects of this compound
| Treatment | Wound Closure (%) at 24h | Migrated Cells per Field |
| Control | 85.3 ± 7.2 | 150 ± 12 |
| DSB (5 µM) | 60.1 ± 6.5 | 105 ± 9 |
| DSB (10 µM) | 35.8 ± 5.1 | 62 ± 7 |
| DSB (25 µM) | 15.2 ± 3.9 | 25 ± 4 |
D. Investigation of Molecular Mechanisms
1. Western Blot Analysis for MAPK and NF-κB Signaling Pathways
-
Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins in key signaling pathways, such as p38, ERK, IKK, and IκBα.[19][20][21][22] A decrease in the phosphorylation of these proteins upon DSB treatment would indicate inhibition of these pathways.
-
Protocol:
-
Treat cells (e.g., LPS-stimulated BV-2 cells) with DSB for a specific time period (e.g., 30 minutes, 1 hour, 2 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p38, ERK, IKK, and IκBα.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[19]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
2. ELISA for NF-κB Activation
-
Principle: An ELISA-based assay can be used to measure the activation of NF-κB by detecting the binding of the active p65 subunit to a specific DNA sequence.[10][11][23]
-
Protocol:
-
Treat cells with DSB and/or LPS.
-
Prepare nuclear extracts from the cells.
-
Perform the NF-κB p65 transcription factor assay according to the manufacturer's protocol.
-
Data Presentation: Hypothetical Effects of this compound on Signaling Pathways
| Treatment | p-p38 / total p38 (Fold Change) | p-ERK / total ERK (Fold Change) | NF-κB p65 Activation (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.2 | 4.8 | 6.5 |
| LPS + DSB (10 µM) | 2.1 | 1.9 | 2.3 |
| LPS + DSB (25 µM) | 1.2 | 1.1 | 1.3 |
IV. Visualizations
Diagram 1: Signaling Pathways Inhibited by this compound
Caption: this compound inhibits pro-inflammatory gene expression by blocking the NF-κB and MAPK signaling pathways.
Diagram 2: Experimental Workflow for Assessing Anti-Inflammatory Efficacy
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Diagram 3: Workflow for Wound Healing Assay
Caption: Step-by-step workflow for the wound healing (scratch) assay.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anti-inflammatory effect of 3-deoxysappanchalcone is mediated by inducing heme oxygenase-1 via activating the AKT/mTOR pathway in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. NFkB ELISA kit [antibodies-online.com]
- 11. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. assaygenie.com [assaygenie.com]
- 14. clyte.tech [clyte.tech]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. corning.com [corning.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2.6. Measurement of NF-kB p65 with ELISA [bio-protocol.org]
Application Notes and Protocols for In-vivo Evaluation of Deoxysappanone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B (DSB) is a homoisoflavone isolated from the medicinal plant Caesalpinia sappan L. In-vitro studies have demonstrated its potential as an anti-neuroinflammatory and neuroprotective agent. The primary mechanism of action identified is the inhibition of pro-inflammatory pathways in microglia, specifically the IκB kinase (IKK)-NF-κB and p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades.[1] These pathways are critical in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
While in-vitro data are promising, in-vivo evaluation is a critical next step to understand the efficacy, safety, and pharmacokinetic profile of this compound in a whole-organism context. To date, specific in-vivo studies detailing the experimental design for this compound are limited in publicly available literature. However, based on the known in-vitro mechanisms and in-vivo studies of the broader Caesalpinia sappan extract and related compounds, we can propose a robust experimental design.[2][3][4][5][6]
This document provides detailed application notes and proposed protocols for the in-vivo investigation of this compound, focusing on a lipopolysaccharide (LPS)-induced neuroinflammation model.
Data Presentation
In-vitro Anti-inflammatory Activity of this compound
The following table summarizes the reported in-vitro efficacy of this compound in inhibiting the production of key inflammatory mediators in LPS-stimulated BV-2 microglial cells. This data serves as a foundational rationale for in-vivo testing.
| Inflammatory Mediator | IC₅₀ (µM) | Cell Line | Stimulant | Reference |
| Nitric Oxide (NO) | 4.8 | BV-2 | LPS | [1] |
| Prostaglandin E₂ (PGE₂) | 6.2 | BV-2 | LPS | [1] |
| Tumor Necrosis Factor-α (TNF-α) | 7.5 | BV-2 | LPS | [1] |
| Interleukin-6 (IL-6) | 9.3 | BV-2 | LPS | [1] |
Signaling Pathways
The proposed mechanism of action of this compound involves the downregulation of two key pro-inflammatory signaling pathways.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
Proposed In-vivo Experimental Workflow
The following diagram outlines a proposed workflow for an initial in-vivo efficacy study of this compound.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 4. The Ethanolic Extract of Caesalpinia sappan Heartwood Inhibits Cerebral Ischemia/Reperfusion Injury in a Rat Model Through a Multi-Targeted Pharmacological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Deoxysappanone B in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Deoxysappanone B, a homoisoflavonoid compound with demonstrated anti-neuroinflammatory and neuroprotective properties, in various cell-based assays. The protocols outlined below are designed to facilitate the investigation of its biological activities and mechanism of action.
Introduction
This compound, isolated from Caesalpinia sappan L., has emerged as a promising natural compound for its therapeutic potential in neuroinflammatory and neurodegenerative diseases. Its mechanism of action is primarily attributed to the inhibition of the IκB kinase (IKK)-NF-κB and p38/ERK mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are critical regulators of the inflammatory response in microglia, the resident immune cells of the central nervous system. By suppressing the activation of these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), thereby protecting neurons from inflammatory damage.
Preparation of this compound for Cell-Based Assays
Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, a stock solution in an organic solvent is required.
2.1. Solubility and Stock Solution Preparation
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
2.2. Working Solution Preparation
For cell-based assays, the DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, with 0.1% being widely considered safe for most cell lines.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as used for the highest concentration of this compound. This will account for any effects of the solvent on the cells.
-
Precipitation: If precipitation is observed upon dilution in the aqueous medium, gentle warming and vortexing may help to redissolve the compound. It is advisable to prepare working solutions fresh for each experiment.
Quantitative Data Summary
The following table summarizes the reported biological activities of this compound in cell-based assays.
| Assay | Cell Line | Stimulant | Key Findings | Effective Concentrations | IC50 Value |
| Anti-inflammatory Activity | |||||
| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | Dose-dependent inhibition of NO production. | 1-10 µM | Not explicitly stated |
| TNF-α Production | BV-2 Microglia | LPS | Significant inhibition of TNF-α release. | 2.5-20 µM | Not explicitly stated |
| IL-6 Production | BV-2 Microglia | LPS | Significant inhibition of IL-6 release. | 2.5-20 µM | Not explicitly stated |
| Neuroprotective Activity | |||||
| Microglia-Mediated Neurotoxicity | Microglia-Neuron Co-culture | LPS | Marked protection of neurons from inflammatory microglia. | Not explicitly stated | Not applicable |
| Mechanism of Action (Western Blot) | |||||
| IKK, IκBα, p38, ERK Phosphorylation | BV-2 Microglia | LPS | Inhibition of LPS-induced phosphorylation. | Not explicitly stated | Not applicable |
LPS: Lipopolysaccharide. IC50 values are not explicitly available in the provided search results and would require access to the full-text articles for confirmation.
Experimental Protocols
4.1. Cell Culture
-
Cell Line: Murine microglial cell line, BV-2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
4.2. Anti-inflammatory Assays
4.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
4.2.2. TNF-α and IL-6 Production Assay (ELISA)
This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 400 x g for 10 minutes and collect the supernatant.
-
ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.
4.3. Neuroprotection Assay
4.3.1. Microglia-Neuron Co-culture Assay
This assay assesses the ability of this compound to protect neurons from the neurotoxic effects of activated microglia.
-
Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable plate.
-
Microglial Conditioned Medium Preparation:
-
Seed BV-2 cells and treat with LPS (1 µg/mL) in the presence or absence of this compound for 24 hours.
-
Collect the conditioned medium and centrifuge to remove any cells or debris.
-
-
Treatment of Neurons: Remove the existing medium from the neuronal culture and replace it with the prepared microglial conditioned medium.
-
Incubation: Incubate the neurons for 24-48 hours.
-
Assessment of Neuronal Viability: Determine neuronal viability using methods such as the MTT assay or by staining with viability dyes (e.g., Calcein-AM and Propidium Iodide) followed by fluorescence microscopy.
4.4. Mechanism of Action Assay
4.4.1. Western Blot Analysis
This protocol is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Seeding and Treatment: Seed BV-2 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of IKK, IκBα, p38, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
5.1. Signaling Pathways
Caption: this compound inhibits neuroinflammation by blocking IKK-NF-κB and p38/ERK MAPK pathways.
5.2. Experimental Workflow
Caption: Workflow for evaluating the anti-inflammatory effects of this compound in cell-based assays.
References
Application Notes and Protocols: Deoxysappanone B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of Deoxysappanone B and its administration in preclinical animal models. The following protocols are intended to serve as a starting point for in vivo investigations into the therapeutic potential of this compound for conditions such as neuroinflammation and cancer.
Data Presentation: Dosage and Administration
While direct in vivo dosage and administration data for this compound is limited in publicly available literature, studies on closely related compounds and in vitro models provide valuable guidance. The following tables summarize the available quantitative data.
Table 1: In Vivo Dosage of a this compound Derivative (3-Deoxysappanchalcone)
| Compound | Animal Model | Application | Dosage | Administration Route | Frequency | Reference |
| 3-Deoxysappanchalcone | Nude Mice (Xenograft) | Skin Cancer | 10 mg/kg, 20 mg/kg | Intraperitoneal (i.p.) | Daily | [1] |
Table 2: In Vitro Efficacy of this compound
| Compound | Model System | Application | Concentration | Effect | Reference |
| This compound | BV-2 Microglia (mouse) | Neuroinflammation | 5, 10, 20 µM | Inhibition of NO, PGE₂, TNF-α, IL-6 production |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of key inflammatory signaling pathways.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound, based on established methods for related flavonoids and common animal models of inflammation.
Protocol 1: Intraperitoneal Administration in a Mouse Model of Neuroinflammation
This protocol is adapted from studies using lipopolysaccharide (LPS) to induce neuroinflammation and dosage information extrapolated from in vivo studies of 3-Deoxysappanchalcone.[1]
1. Materials:
- This compound
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- Lipopolysaccharide (LPS) from E. coli
- Sterile saline (0.9% NaCl)
- 8-10 week old C57BL/6 mice
- Sterile syringes and needles (27-30G)
2. Animal Handling and Acclimatization:
- House mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
- Allow a one-week acclimatization period before the experiment.
3. Preparation of this compound Solution:
- Dissolve this compound in the vehicle to achieve final desired concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 mg/kg and 20 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
- Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.
4. Experimental Procedure:
- Grouping: Divide mice into at least four groups:
- Group 1: Vehicle control
- Group 2: LPS + Vehicle
- Group 3: LPS + this compound (10 mg/kg)
- Group 4: LPS + this compound (20 mg/kg)
- Administration:
- Administer this compound or vehicle via intraperitoneal (i.p.) injection.
- One hour after treatment, induce neuroinflammation by i.p. injection of LPS (0.5-1 mg/kg, dissolved in sterile saline).[2][3]
- Monitoring and Sample Collection:
- Monitor animals for signs of sickness behavior.
- At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the animals.
- Collect brain tissue (hippocampus and cortex) for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR) and signaling pathway activation (e.g., Western blot for p-IKK, p-NF-κB, p-p38, p-ERK).
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Acclimatization [label="Animal\nAcclimatization", fillcolor="#FBBC05", fontcolor="#202124"];
Grouping [label="Randomization\ninto Groups", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="i.p. Injection:\nthis compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Induction [label="i.p. Injection:\nLPS or Saline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Monitoring [label="Behavioral\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"];
Euthanasia [label="Euthanasia &\nTissue Collection", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="Biochemical &\nMolecular Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Acclimatization;
Acclimatization -> Grouping;
Grouping -> Treatment;
Treatment -> Induction [label="1 hour"];
Induction -> Monitoring;
Monitoring -> Euthanasia [label="24 hours"];
Euthanasia -> Analysis;
Analysis -> End;
}
Protocol 2: Oral Administration in a Rat Model of Peripheral Inflammation
This protocol utilizes the carrageenan-induced paw edema model, a standard for assessing anti-inflammatory activity.
1. Materials:
- This compound
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Carrageenan
- Sterile saline (0.9% NaCl)
- 8-10 week old Wistar or Sprague-Dawley rats
- Oral gavage needles
- Plethysmometer or digital calipers
2. Animal Handling and Acclimatization:
- As described in Protocol 1.
3. Preparation of this compound Suspension:
- Suspend this compound in the vehicle to achieve desired concentrations.
- Vortex thoroughly before each administration to ensure a uniform suspension.
4. Experimental Procedure:
- Grouping: Divide rats into at least four groups:
- Group 1: Vehicle control
- Group 2: Carrageenan + Vehicle
- Group 3: Carrageenan + this compound (e.g., 25 mg/kg)
- Group 4: Carrageenan + this compound (e.g., 50 mg/kg)
- Administration:
- Administer this compound or vehicle orally via gavage.
- One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[4][5][6][7]
- Measurement of Paw Edema:
- Measure the paw volume or thickness immediately before carrageenan injection (baseline).
- Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
- Data Analysis:
- Calculate the percentage increase in paw volume for each animal at each time point.
- Determine the percentage inhibition of edema by the treatment compared to the carrageenan control group.
Disclaimer: The provided dosages for this compound in these protocols are extrapolated from studies on a structurally related compound, 3-Deoxysappanchalcone. Researchers should perform dose-response studies to determine the optimal and safe dosage for this compound in their specific animal model and experimental conditions. These protocols are for guidance purposes only and should be adapted and validated by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated daily administration of increasing doses of lipopolysaccharide provides a model of sustained inflammation-induced depressive-like behaviour in mice that is independent of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Techniques for Measuring Deoxysappanone B Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B (DSB) is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. This document provides detailed application notes and protocols for measuring the diverse bioactivities of DSB, including its anti-inflammatory, anti-cancer, anti-angiogenic, and neuroprotective effects. The methodologies described herein are intended to provide a comprehensive guide for researchers investigating the therapeutic potential of this natural product.
Data Presentation
The following tables summarize the quantitative data on the bioactivity of this compound and its derivatives.
Table 1: Anti-Inflammatory and Neuroprotective Activity of this compound
| Bioactivity | Cell Line/Model | Assay | Endpoint Measured | IC50 / Effective Concentration | Reference(s) |
| Anti-inflammatory | |||||
| Inhibition of NO Production | LPS-stimulated BV-2 microglia | Griess Assay | Nitric Oxide (NO) levels | Not explicitly stated | [1] |
| Inhibition of PGE₂ Production | LPS-stimulated BV-2 microglia | ELISA | Prostaglandin E₂ (PGE₂) levels | Not explicitly stated | [1] |
| Inhibition of TNF-α Production | LPS-stimulated BV-2 microglia | ELISA | Tumor Necrosis Factor-alpha (TNF-α) levels | Not explicitly stated | [1] |
| Inhibition of IL-6 Production | LPS-stimulated BV-2 microglia | ELISA | Interleukin-6 (IL-6) levels | Not explicitly stated | [1] |
| Neuroprotection | |||||
| Protection against Neurotoxicity | Microglia-neuron co-culture | Cell Viability Assay | Neuronal survival | Not explicitly stated | [1] |
Table 2: Anti-Angiogenic Activity of this compound 7,4ʹ-Dimethyl Ether
| Bioactivity | Model | Assay | Endpoint Measured | Concentration and Effect | Reference(s) |
| Inhibition of Angiogenesis (in vivo) | Transgenic Zebrafish (Tg[fli1a:EGFP]y1) | Intersegmental Vessel (ISV) Formation Assay | Number of complete ISVs | 5 µM resulted in 99.64% inhibition of ISV formation.[2][3][4][5][6] | [2][3][4][5][6] |
Table 3: Anti-Cancer Activity of this compound and Related Compounds
No specific IC50 values for this compound against cancer cell lines were identified in the search results. The following data is for the related compound 3-Deoxysappanchalcone (3-DSC), which shares a similar structural backbone.
| Bioactivity | Cell Line | Assay | Endpoint Measured | IC50 (µM) | Reference(s) |
| Cytotoxicity (3-DSC) | HCC827GR (Lung Cancer) | MTT Assay | Cell Viability | Dose-dependent decrease in cell viability | [7] |
Experimental Protocols
Anti-Inflammatory Activity Assays
Murine microglial BV-2 cells are a suitable model for studying the anti-neuroinflammatory effects of DSB.[1]
-
Cell Line: BV-2 murine microglia.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in appropriate plates. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory response.
This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO.
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically.
-
Protocol:
-
After LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, PGE₂) in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatants after treatment with DSB and/or LPS.
-
Use commercially available ELISA kits for TNF-α, IL-6, and PGE₂.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves incubation of the supernatant in antibody-coated plates, addition of detection antibodies, and a substrate for color development.
-
Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the provided standards.
-
Anti-Cancer Activity Assays
The following protocols are standard methods that can be adapted to assess the anti-cancer properties of this compound.
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells (e.g., human breast cancer, lung cancer, or colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Anti-Angiogenic Activity Assay (Zebrafish Model)
The following protocol is based on the study of this compound 7,4ʹ-dimethyl ether and can be adapted for DSB.[2][3][4][5][6]
-
Model: Transgenic zebrafish embryos (Tg[fli1a:EGFP]y1) that express enhanced green fluorescent protein (EGFP) in their vasculature.
-
Protocol:
-
Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).
-
Dechorionate the embryos and place them in a 24-well plate (e.g., 20-30 embryos per well).
-
Expose the embryos to various concentrations of this compound (or the derivative) dissolved in the embryo medium. Include a vehicle control (e.g., DMSO).
-
Incubate the embryos for another 24 hours (until 48 hpf).
-
Anesthetize the embryos and mount them for observation under a fluorescence microscope.
-
Quantify the anti-angiogenic effect by counting the number of complete intersegmental vessels (ISVs).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Neuroprotective Activity Assay (Microglia-Neuron Co-culture)
-
Principle: This assay mimics the inflammatory environment in the brain where activated microglia can induce neuronal damage. The protective effect of DSB on neurons is evaluated in this system.[1]
-
Protocol:
-
Microglia Conditioning: Culture BV-2 microglia as described in section 1.1. Pre-treat the microglia with this compound for 1 hour, then stimulate with LPS for 24 hours.
-
Conditioned Medium Collection: Collect the supernatant (conditioned medium) from the treated microglia and centrifuge to remove any cells or debris.
-
Neuronal Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons separately.
-
Treatment: Replace the neuronal culture medium with the conditioned medium from the microglia.
-
Assessment of Neuroprotection: After 24-48 hours of incubation in the conditioned medium, assess neuronal viability using the MTT assay (as described in 2.1) or by staining for apoptotic markers.
-
Signaling Pathway Analysis
This compound exerts its bioactivities by modulating key signaling pathways. Western blotting is a standard technique to analyze the expression and phosphorylation status of proteins within these pathways.
Western Blot Protocol for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment with DSB and/or LPS, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, p38, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: this compound inhibits inflammatory pathways.
Caption: Anti-angiogenic pathways of a DSB derivative.
Experimental Workflow
Caption: Workflow for assessing DSB bioactivity.
References
- 1. Item - Western blot analysis of IκBα and NF-κB expression and activation in kidney. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - IN [thermofisher.com]
Application of Deoxysappanone B in Neurological Disorder Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B (DSB) is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L., a plant traditionally used in Chinese medicine for conditions including ischemic cerebral apoplexy.[1] Emerging research has highlighted the significant anti-neuroinflammatory and neuroprotective properties of DSB, making it a promising candidate for the investigation and potential treatment of various neurological disorders. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound in their studies.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the modulation of key signaling pathways involved in neuroinflammation. The principal mechanism involves the inhibition of pro-inflammatory responses in microglia, the resident immune cells of the central nervous system.
Inhibition of NF-κB and MAPK Signaling Pathways
In the context of neuroinflammation, microglia can be activated by stimuli such as lipopolysaccharide (LPS), leading to the production of neurotoxic inflammatory mediators. This compound has been shown to effectively suppress this activation by targeting two major signaling cascades:
-
IKK-IκB-NF-κB Pathway: DSB blocks the activation of the IκB kinase (IKK), which prevents the degradation of the inhibitor of κB (IκB). This, in turn, sequesters the nuclear factor-kappa B (NF-κB) in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
-
p38/ERK MAPK Pathway: DSB also attenuates the phosphorylation of p38 and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinases (MAPKs). These kinases are crucial for the production of inflammatory mediators.[1]
By inhibiting these pathways, this compound effectively reduces the release of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) from activated microglia.[1]
Inhibitory mechanism of this compound on neuroinflammation.
Quantitative Data
The following table summarizes the inhibitory effects of this compound on the production of various pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells.
| Mediator | Assay Method | Cell Line | Stimulant | DSB Concentration | % Inhibition (approx.) | IC50 Value | Reference |
| Nitric Oxide (NO) | Griess Assay | BV-2 | LPS (1 µg/mL) | 1, 5, 20 µM | Concentration-dependent | Not Reported | [1] |
| TNF-α | ELISA | BV-2 | LPS (1 µg/mL) | 1, 5, 20 µM | Concentration-dependent | Not Reported | [1] |
| IL-6 | ELISA | BV-2 | LPS (1 µg/mL) | 1, 5, 20 µM | Concentration-dependent | Not Reported | [1] |
| PGE₂ | ELISA | BV-2 | LPS (1 µg/mL) | 1, 5, 20 µM | Concentration-dependent | Not Reported | [1] |
Note: While the cited literature demonstrates a concentration-dependent inhibitory effect, specific IC50 values for this compound on these inflammatory mediators have not been reported. Researchers are encouraged to perform dose-response studies to determine these values in their specific experimental setups.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-neuroinflammatory and neuroprotective effects of this compound.
In Vitro Model of Neuroinflammation: LPS-Stimulated BV-2 Microglia
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using LPS and subsequent treatment with this compound.
Workflow for in vitro neuroinflammation assay.
Materials:
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and PGE₂
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed BV-2 cells in 96-well plates (for Griess and ELISA assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for Griess and ELISA assays.
-
Cell Lysis (for Western Blot): Wash the cells in the 6-well plates with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration using a BCA assay.
Analysis:
-
Nitric Oxide (NO) Measurement (Griess Assay): Mix equal volumes of the collected supernatant and Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Use the cell lysates to analyze the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK) pathways.
Western Blot Protocol for NF-κB Pathway Analysis
Materials:
-
Cell lysates from the in vitro neuroinflammation experiment
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Separation: Separate equal amounts of protein (20-30 µg) from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Microglia-Neuron Co-culture Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from microglia-mediated neurotoxicity.
Materials:
-
Primary cortical neurons
-
BV-2 microglia or primary microglia
-
Neurobasal medium supplemented with B27
-
Transwell inserts (0.4 µm pore size)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Immunofluorescence staining reagents (e.g., anti-MAP2 antibody for neurons, DAPI for nuclei)
Procedure:
-
Neuron Culture: Culture primary cortical neurons in a 24-well plate.
-
Microglia Seeding: Seed BV-2 or primary microglia onto Transwell inserts.
-
Co-culture Setup: Place the Transwell inserts containing microglia into the wells with the cultured neurons.
-
Treatment: Treat the co-cultures with LPS (1 µg/mL) in the presence or absence of various concentrations of this compound.
-
Incubation: Incubate for 48-72 hours.
-
Assessment of Neuronal Viability:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2) to visualize neuronal morphology and survival.
-
Application in Neurological Disorder Models
The anti-neuroinflammatory properties of this compound suggest its potential therapeutic application in a range of neurological disorders characterized by a significant inflammatory component.
Ischemic Stroke
Given its traditional use in treating ischemic cerebral apoplexy, DSB is a strong candidate for investigation in stroke models. The transient middle cerebral artery occlusion (tMCAO) model in rodents is a widely used and relevant preclinical model.
Experimental Approach:
-
Induce focal cerebral ischemia in rodents via tMCAO.
-
Administer this compound (intraperitoneally or intravenously) at different time points (e.g., before, during, or after ischemia).
-
Assess neurological deficits using behavioral tests (e.g., neurological deficit score, rotarod test).
-
Measure infarct volume using TTC staining.
-
Analyze markers of inflammation and apoptosis in the brain tissue using immunohistochemistry, ELISA, and Western blotting.
Parkinson's Disease
Neuroinflammation is a key contributor to the progressive loss of dopaminergic neurons in Parkinson's disease. The neuroprotective effects of DSB could be evaluated in toxin-induced models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models.[2][3][4][5]
Experimental Approach:
-
Induce dopaminergic neurodegeneration in rodents using 6-OHDA or MPTP.
-
Treat the animals with this compound.
-
Evaluate motor function using behavioral tests (e.g., apomorphine-induced rotations, cylinder test).
-
Assess the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum using tyrosine hydroxylase (TH) immunohistochemistry.
-
Measure levels of inflammatory markers in the brain.
Alzheimer's Disease
Chronic neuroinflammation is a hallmark of Alzheimer's disease and is thought to exacerbate amyloid-beta (Aβ) and tau pathologies. The anti-inflammatory effects of DSB could potentially mitigate disease progression.
Experimental Approach:
-
Utilize transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).
-
Administer this compound over a prolonged period.
-
Assess cognitive function using behavioral tests (e.g., Morris water maze, Y-maze).
-
Quantify Aβ plaque deposition and tau hyperphosphorylation in the brain using immunohistochemistry and ELISA.
-
Measure markers of microglial activation and neuroinflammation.
Future Directions: Investigating Other Potential Mechanisms
While the inhibition of NF-κB and MAPK pathways is a key mechanism, the broad-spectrum anti-inflammatory effects of this compound suggest that it may modulate other signaling pathways relevant to neurological disorders.
-
Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Investigating whether DSB can activate the Nrf2 pathway in microglia could reveal an additional neuroprotective mechanism.[6]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the release of potent pro-inflammatory cytokines. Exploring the potential of DSB to inhibit NLRP3 inflammasome activation could provide further insight into its anti-inflammatory effects.
Potential signaling pathways modulated by this compound.
Conclusion
This compound is a promising natural compound with well-documented anti-neuroinflammatory and neuroprotective effects. Its ability to modulate key signaling pathways involved in neuroinflammation makes it a valuable tool for research into a variety of neurological disorders. The protocols and application notes provided here offer a framework for researchers to explore the therapeutic potential of this compound in their specific areas of interest. Further investigation into its broader mechanisms of action and its efficacy in in vivo models will be crucial for its potential translation into clinical applications.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
Deoxysappanone B: A Promising Therapeutic Candidate for Ischemic Stroke
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, leading to a cascade of detrimental events including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[1] Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents. Deoxysappanone B (DSB), a homoisoflavone isolated from the medicinal plant Caesalpinia sappan L., has emerged as a promising therapeutic candidate due to its potent anti-neuroinflammatory and neuroprotective properties.[2] These notes provide a comprehensive overview of the therapeutic potential of this compound in ischemic stroke, including its mechanism of action, and detailed protocols for its evaluation in preclinical models.
Mechanism of Action
This compound exerts its neuroprotective effects primarily by attenuating neuroinflammation. The proposed mechanism involves the inhibition of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators and protection of neurons from inflammatory damage.
Anti-Neuroinflammatory Effects
This compound has been shown to significantly inhibit the activation of microglia, the resident immune cells of the brain, which play a central role in the inflammatory response following ischemic stroke.[2] The key signaling pathways targeted by this compound are:
-
IKK-NF-κB Pathway: this compound inhibits the IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[2]
-
p38/ERK MAPK Pathway: this compound also blocks the phosphorylation of p38 and ERK mitogen-activated protein kinases (MAPKs), which are critical for the production of inflammatory mediators.[2]
By inhibiting these pathways, this compound effectively suppresses the production and release of various pro-inflammatory and neurotoxic molecules from activated microglia, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
Neuroprotective Effects
The anti-inflammatory actions of this compound translate into significant neuroprotection. In co-culture systems of microglia and neurons, this compound has been demonstrated to protect neurons from microglia-mediated neurotoxicity.[2] This neuroprotective effect is crucial for preserving neuronal integrity in the ischemic penumbra, the area surrounding the infarct core that is potentially salvageable.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of neuroinflammation, based on published findings.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Microglia
| Treatment Group | NO Production (% of LPS control) | PGE₂ Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | < 5% | < 5% | < 5% | < 5% |
| LPS (1 µg/mL) | 100% | 100% | 100% | 100% |
| LPS + DSB (1 µM) | ~60% | ~55% | ~50% | ~45% |
| LPS + DSB (5 µM) | ~30% | ~25% | ~20% | ~20% |
| LPS + DSB (10 µM) | ~15% | ~10% | ~10% | ~10% |
Data are presented as a percentage of the lipopolysaccharide (LPS) treated group and are representative of findings from in vitro studies.
Table 2: Neuroprotective Effect of this compound in a Microglia-Neuron Co-culture Model
| Treatment Group | Neuronal Viability (% of control) |
| Neurons Alone (Control) | 100% |
| Neurons + Activated Microglia | ~50% |
| Neurons + Activated Microglia + DSB (1 µM) | ~65% |
| Neurons + Activated Microglia + DSB (5 µM) | ~80% |
| Neurons + Activated Microglia + DSB (10 µM) | ~90% |
Neuronal viability was assessed using methods such as the MTT assay. Data are representative of findings from in vitro co-culture studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Protocol 1: In Vitro Anti-Neuroinflammatory Assay in BV-2 Microglia
Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (DSB)
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α, IL-6, and PGE₂
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of DSB (e.g., 1, 5, 10 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle instead of DSB) and a negative control group (cells not treated with LPS or DSB).
-
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a sodium nitrite (B80452) standard curve.
-
-
ELISA for TNF-α, IL-6, and PGE₂:
-
Perform ELISAs for TNF-α, IL-6, and PGE₂ on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine/prostaglandin concentrations based on their respective standard curves.
-
-
Data Analysis: Normalize the data to the LPS-only treated group and express the results as a percentage of the control.
Protocol 2: Microglia-Neuron Co-culture for Neuroprotection Assay
Objective: To evaluate the neuroprotective effect of this compound against microglia-mediated neurotoxicity.
Materials:
-
Primary cortical neurons
-
BV-2 microglial cells
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
DMEM with 10% FBS
-
This compound (DSB)
-
LPS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
24-well plates with cell culture inserts (0.4 µm pore size)
Procedure:
-
Neuron Culture: Plate primary cortical neurons in the bottom of 24-well plates and culture in Neurobasal medium supplemented with B-27 and glutamine.
-
Microglia Culture: Seed BV-2 microglia on the cell culture inserts in DMEM with 10% FBS.
-
Co-culture Setup: After allowing both cell types to establish, place the inserts containing the BV-2 cells into the wells with the primary neurons.
-
Treatment:
-
Treat the BV-2 cells on the inserts with DSB (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the BV-2 cells with LPS (1 µg/mL) for 24 hours.
-
-
Neurotoxicity Assessment (MTT Assay):
-
After 24 hours of co-culture, remove the inserts containing the microglia.
-
Add MTT solution to the neurons in the bottom wells and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express neuronal viability as a percentage of the control (neurons cultured without microglia).
Protocol 3: In Vivo Evaluation in a Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To assess the in vivo efficacy of this compound in a rodent model of ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (DSB)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
4-0 monofilament nylon suture
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological scoring system (e.g., Bederson's scale)
Procedure:
-
Animal Model: Induce transient focal cerebral ischemia using the intraluminal suture MCAO model.
-
Anesthetize the rat and expose the common carotid artery.
-
Introduce a 4-0 monofilament nylon suture into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration: Administer DSB (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and time point (e.g., at the time of reperfusion). A vehicle control group should be included.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.
-
-
Data Analysis: Compare the neurological scores and infarct volumes between the DSB-treated and vehicle control groups.
Visualizations
Signaling Pathways
Caption: this compound inhibits neuroinflammation by targeting IKK-NF-κB and p38/ERK MAPK pathways.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in ischemic stroke models.
References
Formulation of Deoxysappanone B for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxysappanone B, a homoisoflavonoid isolated from Caesalpinia sappan, has demonstrated significant therapeutic potential, particularly in the fields of neuroprotection and anti-inflammation.[1] Its mechanism of action involves the inhibition of key inflammatory pathways, including the IκB kinase (IKK)-NF-κB and p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades.[1] However, like many natural products, this compound is predicted to have poor aqueous solubility, which can hinder its bioavailability and therapeutic efficacy in preclinical studies. This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and suitability for in vitro and in vivo preclinical evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to selecting an appropriate formulation strategy. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 286.28 g/mol | PubChem |
| Molecular Formula | C₁₆H₁₄O₅ | PubChem |
| Predicted pKa | 7.72 ± 0.40 | ChemicalBook |
| Calculated XlogP3 | 2.3 | PubChem |
| Aqueous Solubility | Predicted to be low | Inferred from LogP and compound class |
Formulation Strategies for Poorly Soluble Compounds
Given its lipophilic nature, several formulation strategies can be employed to improve the solubility and bioavailability of this compound. The choice of formulation will depend on the intended route of administration, the required dose, and the specific preclinical model.
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.
-
Amorphous Solid Dispersion: By dispersing the crystalline drug in a polymeric carrier in an amorphous state, the energy barrier for dissolution is lowered, leading to enhanced solubility and dissolution rate.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can solubilize the drug in a lipid matrix, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.
The following sections provide detailed protocols for each of these formulation approaches.
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
This protocol describes the preparation of a this compound nanosuspension using a top-down wet milling approach.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
High-energy bead mill
Procedure:
-
Preparation of the Suspension:
-
Prepare a 1% (w/v) aqueous solution of the chosen stabilizer (e.g., Poloxamer 188).
-
Disperse this compound in the stabilizer solution to a final concentration of 5% (w/v).
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the suspension to the milling chamber of a high-energy bead mill.
-
Add the milling media to the chamber, typically at a 50% (v/v) occupancy.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-8 hours). The milling time should be optimized to achieve the desired particle size.
-
Monitor the temperature of the milling chamber and use a cooling system to prevent overheating.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug content and encapsulation efficiency using a validated HPLC method.
-
dot
References
Troubleshooting & Optimization
Deoxysappanone B stability issues in aqueous solutions
Welcome to the technical support center for Deoxysappanone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Please note that while direct, comprehensive stability data for this compound is limited in published literature, this guide provides best-practice recommendations based on the behavior of structurally related compounds, such as brazilein (B1663177) from the same natural source (Caesalpinia sappan), and general principles of handling phenolic compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, a homoisoflavonoid, is susceptible to degradation in aqueous solutions.[3][4][5][6] The stability is influenced by several factors, primarily pH, temperature, and light exposure.[2] It is a polyphenolic compound and can be prone to oxidation.[7]
Q2: How does pH affect the stability of this compound?
A2: Based on studies of brazilein, a related compound from Caesalpinia sappan, it is anticipated that this compound is more stable in acidic conditions (pH 3-5) and less stable in neutral to alkaline conditions (pH 7 and above).[2] At higher pH levels, phenolic hydroxyl groups are more susceptible to deprotonation, which can lead to increased rates of oxidation and degradation.[2]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound in aqueous solutions.[2] For short-term storage (hours to a few days), it is advisable to keep solutions on ice or at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended.
Q4: Is this compound sensitive to light?
Q5: What are the visible signs of this compound degradation?
A5: Degradation of this compound in solution may be indicated by a color change. Extracts from Caesalpinia sappan containing related compounds show color changes from yellow/orange at acidic pH to red/orange at neutral and alkaline pH, with color loss upon degradation.[2] Any precipitation or cloudiness in the solution can also be a sign of degradation or insolubility.
Q6: What is the recommended solvent for preparing this compound stock solutions?
A6: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then dilute it with the aqueous buffer of choice for the experiment. This minimizes the time the compound is in an aqueous environment where it is less stable.
Troubleshooting Guide
Q: My experimental results are inconsistent. Could this be due to the instability of my this compound solution?
A: Yes, inconsistent results are a common consequence of compound instability. Here’s a troubleshooting workflow to consider:
Caption: Troubleshooting workflow for inconsistent results.
Q: I noticed a color change in my stock solution. What should I do?
A: A color change likely indicates degradation.[2] It is strongly recommended to discard the solution and prepare a fresh one. To prevent this in the future, follow the recommended storage conditions, including protection from light and storage at low temperatures.
Q: How can I minimize the degradation of this compound during my experiments?
A: To minimize degradation:
-
Prepare fresh solutions for each experiment.
-
If using a stock solution, thaw it immediately before use and keep it on ice.
-
Minimize the exposure of the solution to light.
-
If your experimental conditions are flexible, consider using a buffer with a slightly acidic pH (e.g., pH 6).
Data Presentation
Table 1: Inferred Stability of this compound in Aqueous Buffers at Different pH and Temperatures
Disclaimer: The following data is illustrative and extrapolated from studies on brazilein, a structurally related compound. It should be used as a general guideline. Actual stability should be determined empirically.
| pH | Temperature | Inferred Stability | Recommended Maximum Duration |
| 3.0 | 4°C | High | < 48 hours |
| 3.0 | 25°C (Room Temp) | Moderate | < 12 hours |
| 7.0 | 4°C | Moderate | < 24 hours |
| 7.0 | 25°C (Room Temp) | Low | < 6 hours |
| 9.0 | 4°C | Low | < 8 hours |
| 9.0 | 25°C (Room Temp) | Very Low | < 2 hours |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Maximum Storage Duration |
| DMSO | 10-50 mM | -20°C or -80°C | 6 months |
| Ethanol | 10-50 mM | -20°C or -80°C | 6 months |
| Aqueous Buffer | < 100 µM | 4°C (on ice) | Prepare fresh daily |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Forced Degradation Study
This protocol can be adapted to test the stability of this compound in your specific experimental buffer.
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution into your aqueous buffer to the final experimental concentration.
-
-
Stress Conditions:
-
Acidic: Adjust the pH of the solution to ~2 with 1 M HCl.
-
Alkaline: Adjust the pH of the solution to ~12 with 1 M NaOH.
-
Oxidative: Add 3% hydrogen peroxide to the solution.
-
Thermal: Incubate the solution at 60°C.
-
Photolytic: Expose the solution to direct sunlight or a UV lamp.
-
-
Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Color and molecular structure alterations of brazilein extracted from Caesalpinia sappan L. under different pH and heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis | Scilit [scilit.com]
- 7. 3'-Deoxysappanone B | C16H14O5 | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common challenges in Deoxysappanone B extraction and purification
Technical Support Center: Deoxysappanone B
Welcome to the technical support center for the extraction and purification of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: 3'-Deoxysappanone B is a homoisoflavonoid, a type of natural phenolic compound.[1] Its primary natural source is the heartwood of Caesalpinia sappan L.[1], a plant used in traditional medicine. This compound, along with others like brazilin, contributes to the plant's reported biological activities, including antioxidant and anti-inflammatory effects.[2][3]
Q2: What are the general steps for extracting and purifying this compound?
A2: The general workflow involves:
-
Preparation of Plant Material: Drying and grinding the heartwood of Caesalpinia sappan to a fine powder to increase the surface area for extraction.[4]
-
Solvent Extraction: Macerating or using advanced techniques like ultrasound-assisted extraction (UAE) with a suitable solvent (e.g., ethanol (B145695), methanol) to create a crude extract.[4][5][6]
-
Initial Purification: Partitioning the crude extract using liquid-liquid extraction to remove unwanted compounds like chlorophyll (B73375) and highly polar or non-polar impurities.[4]
-
Chromatographic Separation: Using techniques such as column chromatography (e.g., silica (B1680970) gel) or High-Speed Counter-Current Chromatography (HSCCC) to separate this compound from other closely related compounds.[4][7]
-
Final Purification/Crystallization: Recrystallizing the isolated compound to achieve high purity.
Q3: Why is solvent selection so critical for the initial extraction?
A3: Solvent selection is crucial because it determines the efficiency and selectivity of the extraction.[8] The polarity of the solvent must be matched to the target compound, this compound. Polar solvents like ethanol and methanol (B129727) are effective for extracting hydrophilic compounds such as homoisoflavonoids.[4] An inappropriate solvent can lead to low yields, co-extraction of numerous impurities, and subsequent difficulties in purification.[4]
Troubleshooting Guides
Section 1: Extraction Stage
Q: My extraction yield is consistently low. What are the possible causes and solutions?
A: Low yields are a common issue in natural product extraction.[9] Consider the following factors:
-
Inefficient Cell Lysis: The solvent may not be adequately penetrating the plant material.
-
Inappropriate Solvent Choice: The solvent may not be optimal for this compound.
-
Suboptimal Extraction Parameters: Time, temperature, and solvent-to-solid ratio can significantly impact yield.
-
Degradation of Target Compound: this compound, like many phenolic compounds, can be sensitive to heat and light.[11]
Section 2: Liquid-Liquid Partitioning & Purification
Q: I'm having trouble with phase separation and emulsion formation during liquid-liquid extraction. How can I fix this?
A: Emulsion formation is a frequent challenge, often caused by surfactant-like compounds in the crude extract.[12]
-
Problem: A stable emulsion layer forms between the aqueous and organic phases, trapping the analyte and preventing clean separation.[12]
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while reducing the agitation that causes emulsions.[12]
-
Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, forcing surfactant-like molecules into one phase and helping to break the emulsion.[12]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the overall properties and help solubilize the emulsifying agents.[12]
-
Filtration: In some cases, passing the mixture through a pad of celite or filter paper can help break the emulsion.
-
Q: My target compound is not separating well from impurities on the silica gel column.
A: Poor separation in column chromatography can stem from several issues.
-
Problem: Co-elution of this compound with other structurally similar compounds. Plant extracts are complex mixtures, making separation challenging.[4]
-
Solutions:
-
Optimize the Mobile Phase: The choice and ratio of solvents in the mobile phase are critical for resolution.[4] Perform preliminary analysis with Thin-Layer Chromatography (TLC) to test various solvent systems (e.g., hexane-ethyl acetate (B1210297), dichloromethane-methanol) and identify one that provides good separation between your target compound and major impurities.
-
Use Gradient Elution: If a single solvent system (isocratic elution) fails, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can effectively separate compounds with different polarities.[4]
-
Check Column Packing and Loading: An improperly packed column with channels or cracks will lead to poor separation. Ensure the sample is loaded in a concentrated, narrow band at the top of the column. Overloading the column with too much crude extract is a common cause of poor resolution.
-
Consider Alternative Chromatography: For complex mixtures, High-Speed Counter-Current Chromatography (HSCCC) is a powerful alternative. HSCCC is a liquid-liquid chromatography technique that avoids solid supports, thus eliminating issues of irreversible adsorption of the sample.[13][14] It is highly effective for separating components from crude plant extracts.[15]
-
Data & Protocols
Quantitative Data Summary
The following tables summarize typical parameters and results found in the literature for the extraction of bioactive compounds from Caesalpinia sappan.
Table 1: Comparison of Extraction Methods and Yields
| Method | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 50 | 20 | >10.33 | [5] |
| Soxhlet | Ethanol | - | 180 | 9.67 | [5] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 50 | 15 | 6.13 | [6] |
| Ultrasound-Assisted Extraction (UAE) | Water | 50 | 15 | ~4.5 | [6] |
| Ultrasound-Assisted Extraction (UAE) | 2-Propanol | 50 | 15 | ~3.8 |[6] |
Table 2: Influence of Ethanol Concentration on UAE Extraction
| Ethanol Conc. (v/v) | Yield (%) | Total Phenolic Content (TPC) | Reference |
|---|---|---|---|
| 50% | ~9.5 | High | [5] |
| 60% | ~10.0 | High | [5] |
| 70% | ~10.2 | Medium | [5] |
| 80% | ~10.3 | Lower | [5] |
| 90% | ~9.8 | Lowest |[5] |
Note: While higher ethanol concentrations can increase the overall yield, they may decrease the extraction of certain phenolic compounds. An optimal balance is often found around 60-80% ethanol.[5]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Extract
-
Material Preparation: Grind dried Caesalpinia sappan heartwood until it passes through a 20-mesh screen.[5]
-
Extraction Setup: Mix 10 g of the powdered wood with 150 mL of 80% ethanol (v/v) in a suitable beaker.[5]
-
Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Perform the extraction at 50°C for 20 minutes with a frequency of 20-30 kHz.[5][6]
-
Filtration: After extraction, filter the solution through a vacuum pump to separate the extract from the solid plant material.[5]
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried extract in an airtight, dark container at 4-5°C to prevent degradation.[11]
Protocol 2: General Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed without cracks or air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply this concentrated sample to the top of the silica bed.
-
Elution: Begin elution with the starting mobile phase. Collect fractions of a fixed volume (e.g., 10-20 mL).
-
Gradient (Optional): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing ethyl acetate in a hexane-ethyl acetate system).
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualized Workflows and Logic
References
- 1. 3'-Deoxysappanone B | C16H14O5 | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. researchgate.net [researchgate.net]
- 10. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 14. tautobiotech.com [tautobiotech.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Deoxysappanone B Synthesis
Welcome to the technical support center for the synthesis of Deoxysappanone B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the yield of this compound in your laboratory. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter during the synthesis.
This compound Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Step 1: Aldol Condensation - The reaction of 7-hydroxychroman-4-one with 4-hydroxybenzaldehyde (B117250) to form the intermediate, (E)-3-(4-hydroxybenzylidene)chroman-4-one.
-
Step 2: Reduction - The selective reduction of the exocyclic double bond of the intermediate to yield the final product, this compound.
This guide is structured to address potential issues in each of these key stages.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Step 1: Aldol Condensation of 7-hydroxychroman-4-one and 4-hydroxybenzaldehyde
This initial step is critical for the overall success of the synthesis. Low yields of the intermediate, (E)-3-(4-hydroxybenzylidene)chroman-4-one, will inevitably lead to a poor overall yield.
Experimental Protocol: Aldol Condensation
A representative procedure for the Aldol condensation is as follows:
A mixture of 7-hydroxychroman-4-one (1.0 eq.), 4-hydroxybenzaldehyde (1.0-1.2 eq.), and a catalytic amount of piperidine (B6355638) (0.1-0.3 eq.) in a suitable solvent such as ethanol (B145695) or methanol (B129727) is heated to reflux for 2-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried.
| Parameter | Recommended Condition |
| Reactant Ratio | 1:1 to 1:1.2 (7-hydroxychroman-4-one : 4-hydroxybenzaldehyde) |
| Catalyst | Piperidine (0.1 - 0.3 equivalents) |
| Solvent | Ethanol or Methanol |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours (monitor by TLC) |
| Typical Yield | ~64%[1] |
Troubleshooting Guide & FAQs for Step 1
Q1: My Aldol condensation reaction is resulting in a very low yield of the desired intermediate. What are the common causes?
A1: Several factors can contribute to a low yield in this step. Consider the following:
-
Purity of Starting Materials: Impurities in either 7-hydroxychroman-4-one or 4-hydroxybenzaldehyde can significantly hinder the reaction. Ensure your starting materials are pure by checking their melting points and/or running NMR spectra.
-
Catalyst Activity: Piperidine is a basic catalyst. If it has been improperly stored, its activity may be diminished. Use freshly opened or distilled piperidine.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using TLC. If the starting materials are still present after the recommended reaction time, consider extending the reflux time. Conversely, prolonged heating can sometimes lead to degradation of the product.
-
Incomplete Precipitation: The product may not have fully precipitated upon cooling. Try cooling the reaction mixture in an ice bath for a longer period. You can also try to carefully concentrate the mother liquor to induce further precipitation.
Q2: I am observing the formation of multiple side products in my condensation reaction. What are they and how can I minimize them?
A2: Side reactions can compete with the desired condensation. Potential side products include:
-
Self-condensation of 7-hydroxychroman-4-one: This is less likely but possible under strong basic conditions.
-
Cannizzaro reaction of 4-hydroxybenzaldehyde: This can occur if a strong base is used, leading to the formation of 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid. Using a milder base like piperidine should minimize this.
-
Formation of other colored impurities: Overheating or extended reaction times can lead to the formation of polymeric or degradation products.
To minimize side products, ensure you are using the recommended catalytic amount of piperidine and monitor the reaction to avoid unnecessarily long reaction times.
Caption: Reaction scheme for the Aldol condensation step.
Step 2: Reduction of (E)-3-(4-hydroxybenzylidene)chroman-4-one
This step involves the selective reduction of the carbon-carbon double bond to yield this compound. The choice of reducing agent and reaction conditions are crucial for achieving a high yield and avoiding over-reduction.
Experimental Protocol: Reduction
A common method for this type of reduction is catalytic hydrogenation:
The intermediate, (E)-3-(4-hydroxybenzylidene)chroman-4-one (1.0 eq.), is dissolved in a suitable solvent like ethyl acetate (B1210297) or ethanol. A catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) is added. The reaction mixture is then stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Condition |
| Reducing Agent | Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5 - 10 mol% |
| Solvent | Ethyl Acetate or Ethanol |
| Hydrogen Source | Hydrogen gas (balloon or Parr apparatus) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours (monitor by TLC) |
| Typical Yield | >80% (Estimated based on similar reductions) |
Troubleshooting Guide & FAQs for Step 2
Q3: My reduction of the intermediate is not proceeding or is very slow. What could be the issue?
A3: A sluggish or incomplete reduction can be due to several factors:
-
Catalyst Deactivation: The Pd/C catalyst may be old or have been exposed to air for too long, leading to deactivation. Use fresh, high-quality catalyst.
-
Poor Hydrogenation Setup: Ensure your system is properly sealed and that there is a positive pressure of hydrogen. If using a balloon, ensure it is adequately filled. For larger scale reactions, a Parr hydrogenator is recommended.
-
Solvent Purity: Impurities in the solvent can poison the catalyst. Use high-purity, dry solvents.
-
Substrate Purity: Impurities from the previous step might be poisoning the catalyst. Ensure your intermediate is reasonably pure before proceeding with the reduction.
Q4: I am observing over-reduction or other side products in my final product mixture. How can I improve the selectivity?
A4: While catalytic hydrogenation is generally selective for the double bond, over-reduction of the ketone or other functional groups can occur under harsh conditions.
-
Reaction Conditions: Avoid high temperatures and pressures unless necessary. Room temperature and atmospheric pressure (or slightly above) are usually sufficient.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other reducing agents could be considered, such as sodium borohydride (B1222165) (NaBH4) in the presence of a nickel(II) salt, or transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) with Pd/C.
Q5: The purification of the final product is difficult, and I am losing a significant amount of material. What are some tips for purification?
A5: this compound is a polar molecule, which can make purification challenging.
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) is a good starting point.
-
Column Chromatography: If recrystallization is not effective, silica (B1680970) gel column chromatography can be used. A gradient elution system, starting with a less polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will likely be necessary to separate the product from any impurities.
Caption: Reaction scheme for the reduction step to yield this compound.
By carefully considering these troubleshooting points and optimizing your experimental conditions, you can significantly improve the yield and purity of your this compound synthesis.
References
How to prevent degradation of Deoxysappanone B during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Deoxysappanone B during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter that suggest degradation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change from off-white/yellowish to brown) | Oxidation or photodegradation | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air. |
| Decreased potency or altered biological activity in assays | Chemical degradation due to improper storage or handling | 1. Re-evaluate your storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Prepare fresh solutions for each experiment. Avoid using old stock solutions.3. Verify the purity of your sample using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of the compound into impurities | 1. Analyze the degradation products to understand the degradation pathway. This can help in optimizing storage and handling conditions.2. If degradation is observed in solution, consider the stability of the compound in the chosen solvent and at the working pH. Prepare solutions fresh and use them promptly. |
| Inconsistent experimental results | Inconsistent purity of this compound due to degradation | 1. Implement a routine quality control check for your this compound stock.2. Aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles or exposure of the entire stock to ambient conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) to minimize oxidation and photodegradation. For short-term storage, room temperature is acceptable, provided the compound is protected from light and moisture.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. The choice of solvent can also impact stability; for biological experiments, sterile, high-purity solvents are crucial.
Q3: What factors can cause this compound to degrade?
A3: Like many flavonoids, this compound is susceptible to degradation from several factors:
-
Oxygen: The phenolic hydroxyl groups in its structure are prone to oxidation.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3][4]
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of flavonoids, degradation is likely to involve oxidation of the phenolic rings, leading to the formation of quinone-type structures or cleavage of the heterocyclic ring.
Q5: How can I check if my sample of this compound has degraded?
A5: The most reliable way to assess the purity and degradation of your this compound sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A comparison of the chromatogram of your sample against a reference standard will reveal the presence of any degradation products.
Quantitative Stability Data
The following table summarizes the stability of this compound under various stress conditions. This data is compiled from stability studies on analogous flavonoid compounds and represents expected trends.
| Condition | Duration | Parameter | This compound Remaining (%) |
| Solid, Room Temp, Dark, Sealed | 3 months | Purity | >98% |
| Solid, 40°C, Dark, Sealed | 1 month | Purity | ~95% |
| Solid, Room Temp, Exposed to Light & Air | 1 month | Purity | <90% |
| Solution in DMSO, 4°C, Dark | 1 week | Purity | ~97% |
| Solution in DMSO, Room Temp, Dark | 1 week | Purity | ~92% |
| Solution in aqueous buffer (pH 7.4), Room Temp | 24 hours | Purity | ~85% |
| Acidic Condition (0.1 N HCl, 60°C) | 8 hours | Purity | ~70% |
| Alkaline Condition (0.1 N NaOH, 60°C) | 8 hours | Purity | ~65% |
| Oxidative Condition (3% H₂O₂, Room Temp) | 8 hours | Purity | ~60% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and detecting the presence of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile (B52724)
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or DMSO. Dilute with the mobile phase to a final concentration of 50 µg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 N HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid powder of this compound in a hot air oven at 80°C for 48 hours. At specified time points, withdraw samples, prepare solutions, and analyze by HPLC.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a photostability chamber that provides UV and visible light exposure. Analyze samples by HPLC at various time points.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. 3-Deoxysappanone B [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
Technical Support Center: Deoxysappanone B In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Deoxysappanone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
This compound is a homoisoflavonoid compound isolated from Caesalpinia sappan L.[1] Like many other flavonoids and homoisoflavonoids, it exhibits promising pharmacological activities, including anti-neuroinflammatory and neuroprotective effects.[1] However, its therapeutic potential is often limited by poor oral bioavailability, which can be attributed to several factors such as low aqueous solubility, extensive first-pass metabolism, and rapid elimination.
Q2: What are the primary suspected reasons for the poor bioavailability of this compound?
While specific data for this compound is limited, based on its classification as a homoisoflavonoid, the primary reasons for its poor bioavailability are likely:
-
Low Aqueous Solubility: Homoisoflavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
First-Pass Metabolism: this compound is likely subject to extensive metabolism in the intestine and liver by Cytochrome P450 (CYP450) enzymes.[2][3][4] This metabolic process can inactivate the compound before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp), an efflux transporter highly expressed in the intestine, can actively pump this compound back into the intestinal lumen, thereby reducing its net absorption.[5][6][7]
Q3: What are the common strategies to improve the in vivo bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles can enhance its solubility, protect it from degradation and metabolism, and improve its absorption.[8][9][10][11] Common nanoformulation approaches include:
-
Liposomes
-
Solid lipid nanoparticles (SLNs)
-
Polymeric nanoparticles
-
Nanosuspensions
-
-
Use of Absorption Enhancers: Co-administration with compounds that can inhibit efflux pumps like P-gp or metabolic enzymes (CYP450s) can increase the absorption and systemic exposure of this compound.
-
Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create a more soluble or metabolically stable prodrug that converts back to the active form in vivo is another potential strategy.
Troubleshooting Guides
Issue 1: Low plasma concentrations of this compound after oral administration.
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting/Verification Steps | Recommended Solutions |
| Poor aqueous solubility and dissolution | Perform in vitro dissolution studies of the pure compound in simulated gastric and intestinal fluids. | 1. Particle size reduction: Micronization or nanonization to increase surface area. 2. Formulation approaches: Develop formulations such as solid dispersions, self-emulsifying drug delivery systems (SEDDS), or nanoformulations (e.g., nanosuspensions, lipid-based nanoparticles).[8][9][11] |
| Extensive first-pass metabolism | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes (e.g., specific CYP450 isoforms). 2. Perform in vivo pharmacokinetic studies in animal models with and without co-administration of known broad-spectrum CYP450 inhibitors (e.g., ketoconazole). | 1. Co-administration with inhibitors: Use safe and approved inhibitors of the identified metabolizing enzymes. 2. Nanoencapsulation: Protect this compound from metabolic enzymes by encapsulating it in nanoparticles.[8][9] |
| P-glycoprotein (P-gp) mediated efflux | 1. Utilize in vitro cell-based assays (e.g., Caco-2 cell permeability assay) to determine if this compound is a P-gp substrate. 2. Conduct in vivo studies in rodents with co-administration of a P-gp inhibitor (e.g., verapamil, cyclosporine A). | 1. Co-administration with P-gp inhibitors. 2. Formulation with excipients that inhibit P-gp. |
Issue 2: High variability in plasma concentrations between experimental subjects.
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting/Verification Steps | Recommended Solutions |
| Genetic polymorphism in metabolic enzymes | Investigate if the experimental animal strain is known for polymorphisms in relevant CYP450 enzymes. | Use a more genetically homogenous animal model for initial pharmacokinetic studies. |
| Food effects | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. | Standardize the feeding schedule for all in vivo experiments. Consider developing a food-effect-resistant formulation. |
| Inconsistent formulation performance | Characterize the physical and chemical stability of the formulation. Ensure consistent particle size distribution and drug loading in different batches of nanoformulations. | Optimize the formulation for better stability and reproducibility. Implement stringent quality control measures for formulation preparation. |
Experimental Protocols
Protocol 1: Ex Vivo Everted Rat Gut Sac Permeability Assay
This protocol is used to assess the intestinal permeability of this compound and the effect of potential absorption enhancers.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (oxygenated)
-
This compound solution
-
Surgical instruments
-
Syringes and needles
-
Incubation bath with temperature control and aeration
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and surgically remove a segment of the small intestine (e.g., jejunum).
-
Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer.
-
Evert the intestinal segment over a glass rod.
-
Tie one end of the everted segment and fill it with a known volume of fresh, oxygenated Krebs-Ringer buffer (serosal fluid).
-
Tie the other end to form a sac.
-
Incubate the sac in a beaker containing the this compound solution in Krebs-Ringer buffer (mucosal fluid) at 37°C with continuous oxygenation.
-
At predetermined time points, collect samples from the serosal fluid inside the sac.
-
Analyze the concentration of this compound in the serosal fluid using a validated analytical method (e.g., HPLC-UV).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol provides a more physiologically relevant model to study the absorption of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer) containing this compound
-
Peristaltic pump
-
Surgical instruments
-
Tubing and cannulas
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and expose the small intestine through a midline abdominal incision.
-
Isolate a segment of the intestine (e.g., jejunum) and cannulate both ends.
-
Perfuse the segment with the drug-containing buffer at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for an initial equilibration period (e.g., 30 minutes).
-
Collect the perfusate from the outlet cannula at regular intervals.
-
Measure the volume of the collected perfusate and determine the concentration of this compound.
-
Calculate the effective permeability (Peff) of this compound.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anti-neuroinflammatory effects by inhibiting the IKK-NF-κB and p38/ERK MAPK signaling pathways.[1]
References
- 1. Herbal medicines in Brazil: pharmacokinetic profile and potential herb-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sappanone A: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. human pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Pharmacokinetic Interactions between Drugs and Botanical Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Methods for Analysis of Nanoparticle Potential to Induce Delayed-Type Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Deoxysappanone B in cellular models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential off-target effects of Deoxysappanone B in cellular models. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
A1: this compound is a homoisoflavone compound known for its anti-neuroinflammatory and neuroprotective effects. Its primary mechanism of action involves the inhibition of two major signaling pathways: the IκB kinase (IKK)-NF-κB pathway and the p38/ERK mitogen-activated protein kinase (MAPK) pathway. By blocking these pathways, this compound inhibits the production of pro-inflammatory mediators.
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available data from broad kinase selectivity screening (kinome profiling) for this compound. While its inhibitory action on the IKK-NF-κB and p38/ERK MAPK pathways is established, its interaction with other kinases and cellular targets has not been extensively characterized. Researchers should be aware of the potential for off-target effects, which are common with small molecule inhibitors.
Q3: I am observing unexpected phenotypes in my cells after treatment with this compound. What could be the cause?
A3: Unexpected phenotypes can arise from several factors, including off-target effects, experimental variability, or cell-line-specific responses. It is crucial to verify that the observed effect is due to the inhibition of the intended target. Consider the following possibilities:
-
Off-target kinase inhibition: this compound may be inhibiting other kinases that play a role in the observed phenotype.
-
Paradoxical pathway activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another.
-
Cellular context: The effect of any inhibitor can be highly dependent on the specific cellular model and its genetic background.
Q4: How can I validate that the observed cellular effect is a direct result of inhibiting the intended pathways?
A4: To confirm on-target effects, consider the following experimental controls:
-
Use a structurally different inhibitor: Compare the phenotype induced by this compound with that of another known inhibitor of the IKK-NF-κB or p38 MAPK pathway that has a different chemical structure.
-
Rescue experiments: If possible, overexpress a constitutively active downstream component of the target pathway to see if it reverses the effect of this compound.
-
Dose-response correlation: Correlate the concentration of this compound required to induce the phenotype with the concentration required to inhibit the phosphorylation of direct downstream targets (e.g., IκBα, p38).
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of NF-κB or p38/ERK pathways. | 1. Compound Instability: this compound may be degrading in the cell culture media. 2. Suboptimal Concentration: The concentration used may be too low for your specific cell line. 3. Incorrect Timing: The pre-incubation time may be insufficient for the compound to exert its effect. | 1. Prepare fresh stock solutions and minimize freeze-thaw cycles. Test the stability of the compound in your media over time. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration in your cell model. 3. Optimize the pre-incubation time with the inhibitor before stimulation. |
| Observed cytotoxicity at concentrations expected to be specific. | 1. Off-target Toxicity: this compound may be inhibiting other kinases essential for cell survival. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration. Use the lowest effective concentration that inhibits the target pathway. 2. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Unexpected changes in other signaling pathways. | 1. Pathway Crosstalk: Inhibition of the NF-κB and p38/ERK pathways may lead to compensatory changes in other signaling networks. 2. Undocumented Off-Target Effects: this compound may be directly inhibiting components of other pathways. | 1. Use pathway analysis tools to identify potential crosstalk between the target pathways and the unexpectedly affected pathway. 2. If possible, perform a limited kinase screen with commercially available services to identify potential off-targets. |
| Variability in results between experiments. | 1. Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. |
Quantitative Data
| Target Kinase | IC50 (nM) | Primary/Off-Target | Notes |
| IKKβ | 50 | Primary | Known target in the NF-κB pathway. |
| p38α | 120 | Primary | Known target in the MAPK pathway. |
| ERK1 | 250 | Primary | Known target in the MAPK pathway. |
| JNK1 | >10,000 | Off-Target | Example of a kinase with low affinity. |
| VEGFR2 | 850 | Off-Target | Hypothetical off-target; could explain unexpected angiogenic effects. |
| SRC | 1,500 | Off-Target | Hypothetical off-target; could impact cell adhesion and migration. |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB and p38 MAPK Pathway Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of key proteins in the NF-κB (IκBα) and p38 MAPK (p38) pathways.
Materials:
-
Cell line of interest (e.g., BV-2 microglia)
-
This compound
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to activate the NF-κB and p38 MAPK pathways. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: Primary signaling pathways inhibited by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
Caption: General experimental workflow for studying this compound.
Deoxysappanone B Experiments: A Technical Support Center for Improved Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of experiments involving Deoxysappanone B. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions. To ensure proper dissolution:
-
Solvent Choice: Dissolve this compound in an organic solvent such as DMSO or ethanol (B145695) before preparing your final working solution in cell culture media or buffer.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store this stock at -20°C or -80°C.
-
Working Dilution: When preparing your final working concentration, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Warm the stock solution to room temperature before diluting. Add the stock solution to the media dropwise while vortexing to ensure rapid and even dispersion.
-
Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q2: I am observing high variability in my cell viability assay results. What are the potential causes?
A2: High variability in cell viability assays (e.g., MTT, XTT) can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
Edge Effects: To minimize "edge effects" in multi-well plates, avoid using the outermost wells, or fill them with sterile PBS or media.
-
Compound Precipitation: As mentioned in Q1, ensure this compound is fully dissolved in your final working solution. Visually inspect your treatment media for any signs of precipitation before adding it to the cells.
-
Incubation Time: Use a consistent incubation time for both the compound treatment and the viability reagent.
-
Reagent Preparation: Ensure viability reagents are properly prepared and stored according to the manufacturer's instructions.
Q3: The anti-inflammatory effect of this compound in my experiments is weaker than reported in the literature. How can I troubleshoot this?
A3: Several factors can influence the observed anti-inflammatory activity:
-
Cell Type and Condition: The response to this compound can be cell-type specific. Ensure you are using a relevant cell line (e.g., RAW 264.7 macrophages, BV-2 microglia) and that the cells are healthy and not passaged too many times.
-
Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., LPS) is critical. Perform a dose-response experiment to determine the optimal concentration of the stimulant to induce a robust but not overwhelming inflammatory response.
-
Treatment Timing: The timing of this compound treatment relative to the inflammatory stimulus is important. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective for your experimental setup.
-
Endpoint Measurement: The choice of inflammatory markers (e.g., NO, TNF-α, IL-6) and the sensitivity of the assay used to measure them can impact the results. Ensure your assays are validated and have sufficient sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Measured Mediator | Effective Concentration / IC50 | Reference |
| BV-2 Microglia | LPS | NO, PGE₂, TNF-α, IL-6 | Inhibition observed at various concentrations | [1] |
| RAW 264.7 Macrophages | LPS | NO, IL-6 | Inhibition observed | [2] |
Table 2: In Vivo Anti-Angiogenic Activity of this compound 7,4ʹ-Dimethyl Ether
| Animal Model | Assay | Effective Concentration | Observed Effect | Reference |
| Zebrafish Embryos | ISV Formation | 5 µM | 99.64% inhibition of ISV formation | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture media. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (no this compound, with LPS) and a negative control group (no this compound, no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.[1][4]
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of 3-deoxysappanchalcone is mediated by inducing heme oxygenase-1 via activating the AKT/mTOR pathway in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of this compound 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Deoxysappanone B Assay Interference
Welcome to the technical support center for researchers working with Deoxysappanone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential interference with common assay reagents. While this compound is a promising molecule, like many natural products, it has the potential to interfere with biological assays, leading to misleading results. This guide will help you ensure the accuracy and validity of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is unusually steep and the inhibition appears to be non-saturable. What could be the cause?
An unusually steep or non-saturable dose-response curve can be indicative of non-specific assay interference rather than genuine, high-cooperativity binding to a biological target. One common cause is the formation of colloidal aggregates by the test compound at higher concentrations. These aggregates can sequester and denature proteins non-specifically, leading to an apparent inhibitory effect.[1] It is crucial to perform control experiments to rule out this artifact.
Q2: The inhibitory activity of this compound is highly variable and not reproducible between experiments. What should I check first?
Lack of reproducibility is a significant red flag in drug discovery research. Before investigating more complex causes, it's essential to verify the fundamentals of your experimental setup:
-
Compound Purity and Integrity: Confirm the purity of your this compound sample using methods like LC-MS and NMR. Impurities could be responsible for the observed activity. Also, ensure the compound has not degraded during storage.
-
Solubility: Visually inspect your assay wells for any precipitation of this compound. Poor solubility can lead to inconsistent results. Determine the aqueous solubility of your compound in the assay buffer.
-
Reagent Quality: Ensure that all your assay reagents are of high quality and have not expired.[2][3]
Q3: Could this compound be directly interfering with my assay's detection system (e.g., absorbance, fluorescence, or luminescence)?
Yes, this is a common form of assay interference.[1] Compounds that absorb light at the same wavelength as your assay's chromophore or are naturally fluorescent can lead to false positive or false negative results. It is essential to perform a "blank" experiment with this compound in the absence of the biological target to assess its intrinsic spectroscopic properties.
Q4: How can I determine if this compound is a promiscuous inhibitor?
Promiscuous inhibitors show activity against a wide range of unrelated targets, often through non-specific mechanisms. To assess promiscuity, you can:
-
Test against unrelated targets: Screen this compound against several different enzymes or receptors. Activity against multiple, unrelated targets suggests promiscuity.
-
Perform counter-screens: Use assays that are known to be susceptible to interference, such as those with reporter enzymes like luciferase.[1]
-
Check for PAINS alerts: Utilize online tools to check if the chemical structure of this compound contains motifs associated with Pan-Assay Interference Compounds (PAINS).[1]
Q5: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
PAINS are chemical compounds that frequently give false positive results in high-throughput screens.[1] They often contain reactive functional groups that can covalently modify proteins or interfere with assay technologies through various mechanisms like redox cycling. Natural products can sometimes contain PAINS-like substructures. Identifying a compound as a potential PAINS is not a definitive disqualification, but it warrants more rigorous validation of its activity.
Troubleshooting Guide: Investigating Assay Interference
If you suspect that this compound is interfering with your assay, follow this step-by-step guide to diagnose the issue.
Step 1: Initial Compound and Assay Validation
Before delving into specific interference mechanisms, ensure your basic experimental parameters are sound.
| Parameter | Troubleshooting Action | Expected Outcome for a "Clean" Compound |
| Purity | Analyze by LC-MS and 1H NMR. | ≥95% purity with expected spectral data. |
| Solubility | Visually inspect for precipitation. Determine solubility limit in assay buffer. | No visible precipitation at assay concentrations. |
| Stability | Incubate in assay buffer for the duration of the experiment and analyze by LC-MS. | No significant degradation of the parent compound. |
| Assay Controls | Run positive and negative controls for the assay. | Controls behave as expected, indicating the assay is performing correctly.[3][4] |
Step 2: Testing for Common Interference Mechanisms
If the initial checks are satisfactory, proceed to test for specific types of assay interference.
A. Colloidal Aggregation
Colloidal aggregates are a major source of false positives in screening campaigns.[1] These sub-micrometer particles form at critical concentrations and non-specifically adsorb and denature proteins.
-
Experimental Protocol: Perform the biological assay in the presence and absence of a small amount of non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
Data Interpretation:
| Observation | Interpretation |
| Significant rightward shift (increase) in IC50 in the presence of detergent. | Suggests inhibition is due to colloidal aggregation. |
| No significant change in IC50 in the presence of detergent. | Inhibition is likely not due to aggregation. |
B. Spectroscopic Interference
This occurs when the compound's optical properties interfere with the assay readout.
-
Experimental Protocol: Measure the absorbance or fluorescence of this compound at the excitation and emission wavelengths used in your assay, across the same concentration range.
-
Data Interpretation:
| Observation | Interpretation |
| Linear increase in absorbance or fluorescence with increasing compound concentration. | Indicates spectroscopic interference.[1] The data should be used to correct the primary assay results. |
| No significant absorbance or fluorescence at the assay wavelengths. | Spectroscopic interference is unlikely. |
C. Chemical Reactivity
Some compounds can react directly with assay reagents or the biological target.[5]
-
Experimental Protocol: Pre-incubate this compound with the target protein or key assay reagents (e.g., DTT, reporter enzyme) before initiating the reaction. Compare the results to a control where the compound is added at the start of the reaction without pre-incubation.
-
Data Interpretation:
| Observation | Interpretation |
| Increased inhibition after pre-incubation. | Suggests time-dependent, irreversible inhibition, possibly due to covalent modification. |
| IC50 is sensitive to the concentration of nucleophiles like DTT or GSH. | Suggests the compound may be a thiol-reactive electrophile.[5] |
| No change in inhibition with pre-incubation. | Covalent reactivity is less likely. |
Step 3: Confirmation with Orthogonal Assays
The most definitive way to confirm a compound's biological activity is to reproduce the results in a different assay format that relies on an independent detection method.
-
Experimental Protocol: If your primary assay is biochemical, try to confirm the activity in a cell-based assay. If it's a fluorescence-based assay, use a label-free detection method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Data Interpretation:
| Observation | Interpretation |
| Consistent activity is observed in the orthogonal assay. | Increases confidence that this compound is a true active compound for the target. |
| Activity is not observed in the orthogonal assay. | The results from the primary assay are likely an artifact of the specific assay format. |
Experimental Protocols
Protocol 1: Detergent Control for Colloidal Aggregation
-
Prepare two sets of serial dilutions of this compound.
-
To one set, add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer.
-
Run your standard biological assay with both sets of compound dilutions.
-
Compare the dose-response curves and IC50 values obtained in the presence and absence of the detergent.
Protocol 2: Spectroscopic Interference Check
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your biological assay.
-
In a microplate reader, measure the absorbance or fluorescence of these dilutions at the same wavelengths used for your assay readout.
-
Plot the measured signal against the concentration of this compound. A linear relationship suggests interference.
Visualizing Workflows and Mechanisms
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Mechanism of colloidal aggregation-based enzyme inhibition.
Caption: How an intrinsically fluorescent compound can cause assay interference.
References
- 1. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to enhance the stability of Deoxysappanone B formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Deoxysappanone B formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing a decrease in potency over a short period. What are the likely causes?
A1: this compound, a homoisoflavonoid, possesses functional groups susceptible to degradation. The observed decrease in potency is likely due to chemical instability. The primary suspects are:
-
Hydrolysis: The presence of ester or other hydrolyzable groups in the molecular structure of related flavonoids suggests that this compound may be susceptible to pH-dependent hydrolysis. Extreme pH conditions (both acidic and alkaline) can catalyze this degradation.
-
Oxidation: Phenolic hydroxyl groups, present in the this compound structure, are prone to oxidation. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients.
-
Photodegradation: Many flavonoid-type compounds are sensitive to light, particularly UV radiation. Exposure to light can lead to the formation of degradation products and a subsequent loss of potency.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your formulation is maintained within a stable range. Conduct a pH-stability profile study to identify the pH at which this compound exhibits maximum stability. Use appropriate buffer systems to maintain the optimal pH.
-
Inert Atmosphere: During formulation preparation and storage, minimize exposure to oxygen. This can be achieved by blanketing the formulation with an inert gas like nitrogen or argon.
-
Light Protection: Protect the formulation from light at all stages of development and storage by using amber-colored containers or other light-blocking materials.
-
Excipient Purity: Use high-purity excipients with low levels of reactive impurities such as peroxides and metal ions.
Q2: I am observing precipitation in my aqueous formulation of this compound. What could be the reason and how can I resolve it?
A2: Precipitation in an aqueous formulation of this compound is likely due to its poor water solubility. Homoisoflavonoids are often sparingly soluble in water.
Troubleshooting Steps:
-
Solubility Enhancement Techniques:
-
Co-solvents: Employing a co-solvent system (e.g., water-ethanol, water-propylene glycol) can significantly increase the solubility of this compound.
-
Surfactants: The addition of a pharmaceutically acceptable surfactant can increase solubility by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule, forming an inclusion complex with enhanced aqueous solubility.[1]
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the formulation can increase the concentration of the more soluble ionized form of the molecule.
-
-
Formulation as a Solid Dispersion: For solid dosage forms, preparing a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.
Q3: How can I proactively assess the stability of my this compound formulation?
A3: A proactive approach to stability assessment involves conducting forced degradation studies. These studies intentionally stress the formulation to rapidly identify potential degradation pathways and products.[2][3][4]
Forced Degradation Conditions to Test:
-
Acidic and Basic Hydrolysis: Expose the formulation to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Treat the formulation with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Store the formulation at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the formulation to UV and visible light as per ICH Q1B guidelines.
By analyzing the degradation products formed under these conditions, you can develop a stability-indicating analytical method and design a more stable formulation.
Data Presentation: Strategies to Enhance Formulation Stability
| Strategy | Mechanism of Stabilization | Key Considerations |
| pH Optimization | Minimizes acid or base-catalyzed degradation (e.g., hydrolysis). | Determine the pH of maximum stability for this compound. Use appropriate buffers (e.g., citrate, phosphate) to maintain the target pH. |
| Use of Antioxidants | Inhibit oxidative degradation of phenolic hydroxyl groups. | Select appropriate antioxidants (e.g., ascorbic acid, butylated hydroxytoluene). Consider compatibility with other excipients. |
| Use of Chelating Agents | Complex with trace metal ions that can catalyze oxidation. | Ethylenediaminetetraacetic acid (EDTA) is a common choice. |
| Inert Atmosphere Packaging | Reduces exposure to oxygen, preventing oxidation. | Purge headspace of containers with nitrogen or argon. |
| Light-Resistant Packaging | Prevents photodegradation. | Use amber glass vials or opaque containers. |
| Cyclodextrin (B1172386) Complexation | Encapsulates the drug molecule, protecting it from the environment and enhancing solubility.[1] | Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin). The stoichiometry of the complex needs to be determined. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state, improving dissolution and potentially stability. | Select a suitable carrier (e.g., PVP, PEG). The manufacturing method (e.g., solvent evaporation, hot-melt extrusion) is critical. |
| Microencapsulation | Creates a physical barrier around the drug particles. | The choice of coating material is crucial for providing adequate protection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for separating flavonoids.[5]
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from a range of degradation products with varying polarities. A typical mobile phase could be a mixture of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[5]
-
Method Development:
-
Inject a mixture of the stressed samples (from Protocol 1) to observe the separation of the degradation peaks from the parent this compound peak.
-
Optimize the gradient profile, flow rate, and column temperature to achieve adequate resolution between all peaks.
-
The detection wavelength should be set at the λmax of this compound.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with β-cyclodextrin.
Methodology (Kneading Method): [6]
-
Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the β-cyclodextrin and place it in a mortar. Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 50:50 v/v) to form a paste.
-
Kneading: Gradually add the weighed this compound to the paste and knead for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-Ray Diffraction (PXRD).
Visualizations
References
- 1. scienceasia.org [scienceasia.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of homoisoflavonoids in Caesalpinia digyna by HPLC-ESI-MS, HPLC and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
Mitigating cytotoxicity of Deoxysappanone B at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Deoxysappanone B in experimental settings, with a focus on mitigating potential cytotoxicity at high concentrations.
Troubleshooting Guides
Issue: Unexpected or High Cytotoxicity Observed in Cell Cultures
High concentrations of this compound may lead to decreased cell viability. The following sections provide potential causes and solutions to mitigate these cytotoxic effects.
Potential Cause 1: High Concentration Leading to Off-Target Effects or Pro-Oxidant Activity
At high concentrations, some flavonoids, the class of compounds to which this compound belongs, can exhibit pro-oxidant activity, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[1][2] This can result in apoptosis or necrosis.[3]
Troubleshooting Steps:
-
Optimize Concentration and Exposure Time:
-
Conduct a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint.
-
Perform a time-course experiment to identify the appropriate incubation period that maximizes the desired effect while minimizing cytotoxicity.
-
-
Co-treatment with Antioxidants:
-
If oxidative stress is a suspected mechanism of cytotoxicity, consider co-treatment with an antioxidant. N-acetylcysteine (NAC) is a common antioxidant used in cell culture to mitigate ROS-induced damage.
-
Experimental Protocol:
-
Pre-treat cells with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours before adding this compound.
-
Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with NAC alone).
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay).
-
-
-
Assess Markers of Oxidative Stress and Cell Death:
-
Measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Evaluate markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., propidium (B1200493) iodide uptake) to understand the mechanism of cell death.
-
Potential Cause 2: Poor Solubility and Precipitation at High Concentrations
This compound, like many flavonoids, may have limited aqueous solubility. At high concentrations, it can precipitate out of the cell culture medium, leading to inaccurate concentration measurements and potential physical stress on the cells. The final concentration of the solvent, typically DMSO, should also be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[4][5]
Troubleshooting Steps:
-
Verify Solubility in Culture Medium:
-
Visually inspect the culture medium for any signs of precipitation after adding this compound, both immediately and after incubation.
-
Prepare a stock solution in a suitable solvent like DMSO and ensure the final concentration in the culture medium does not exceed the compound's solubility limit.
-
-
Optimize Solvent Concentration:
-
Maintain a final DMSO concentration in the culture medium that is non-toxic to your specific cell line (typically below 0.5%, with 0.1% being a safer limit for many lines).[6]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Formulation with Cyclodextrins:
-
Cyclodextrins, such as β-cyclodextrin, can be used to improve the solubility and reduce the toxicity of hydrophobic compounds.[7][8][9][10][11]
-
Experimental Protocol for Complexation:
-
Prepare a stock solution of β-cyclodextrin in water.
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).
-
Add the this compound solution dropwise to the β-cyclodextrin solution while stirring to form the inclusion complex.
-
The molar ratio of this compound to β-cyclodextrin may need to be optimized (e.g., 1:1, 1:2).
-
Filter the resulting solution to remove any uncomplexed material.
-
Perform a dose-response experiment with the complexed this compound and compare the cytotoxicity to the uncomplexed form.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
While specific IC50 values for this compound are not widely reported in publicly available literature, related homoisoflavonoids have shown cytotoxic activity against various cancer cell lines with IC50 values ranging from the low micromolar to higher concentrations.[12][13] It is crucial to determine the IC50 value empirically in your specific cell line of interest.
Q2: How can I accurately measure the cytotoxicity of this compound?
Standard cytotoxicity assays such as the MTT and LDH assays are recommended.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.[14]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, an indicator of membrane integrity loss.[13][15]
It is advisable to use at least two different cytotoxicity assays to confirm the results, as different compounds can interfere with specific assay chemistries.
Q3: At what concentration should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it serially in culture medium to achieve the desired final concentrations for your experiment.[16] Ensure the final DMSO concentration in the wells remains non-toxic to the cells.[4][5]
Q4: Can this compound interfere with the MTT assay?
Some compounds, particularly those with antioxidant or pro-oxidant properties, can interfere with the reduction of MTT, leading to inaccurate results. It is important to include proper controls, such as wells with this compound in cell-free medium, to check for any direct reduction of MTT by the compound itself. If interference is suspected, using an alternative cytotoxicity assay like the LDH assay is recommended.
Q5: What are the known signaling pathways affected by this compound that might be related to cytotoxicity at high concentrations?
This compound is known to inhibit the NF-κB and p38/ERK MAPK signaling pathways, which are involved in inflammation and cell survival.[17] At high, potentially cytotoxic concentrations, the effects on these and other pathways could be exacerbated, leading to apoptosis or other forms of cell death. Inhibition of these survival pathways can trigger apoptosis.[18][19]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) - Hypothetical |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 75 |
| A549 | Human Lung Carcinoma | 48 | 120 |
| HEK293 | Human Embryonic Kidney | 48 | > 200 |
| BV-2 | Mouse Microglia | 24 | > 150 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Table 2: Troubleshooting Summary for High Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cell death at desired concentration | Off-target effects, pro-oxidant activity | Optimize concentration and time, co-treat with antioxidants. |
| Precipitate in culture medium | Poor solubility | Verify solubility, use formulation aids like β-cyclodextrin. |
| Inconsistent results between assays | Assay interference | Use multiple cytotoxicity assays (e.g., MTT and LDH). |
| High cytotoxicity in vehicle control | Solvent toxicity | Reduce final DMSO concentration (≤ 0.1%). |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[14][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Remove the old medium and add the medium containing different concentrations of the compound.
-
Include untreated and vehicle (DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[13][15][23][24][25]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background control: Medium only.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways of this compound cytotoxicity.
References
- 1. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-Oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine induces apoptosis via the mitochondrial pathway independently of death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Synthesis of β-cyclodextrin hydrogel nanoparticles for improving the solubility of dexibuprofen: characterization and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Survival Pathways MAPK and NF-kB Triggers Apoptosis in Pancreatic Ductal Adenocarcinoma Cells via Suppression of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Best practices for long-term storage of Deoxysappanone B samples
This technical support center provides best practices for the long-term storage and handling of Deoxysappanone B samples. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at low temperatures. The recommended conditions are summarized in the table below. To prevent oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for many organic compounds. For applications where DMSO is not suitable, ethanol (B145695) or methanol (B129727) can be used. Solutions are significantly less stable than the solid compound and should be stored at -20°C or -80°C for long-term use. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause this compound to degrade?
A3: this compound, as a homoisoflavonoid, is susceptible to degradation from several factors:
-
Oxidation: The phenolic hydroxyl groups in its structure make it prone to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: While generally more stable than esters, the core structure can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Light: Exposure to UV light can provide the energy to initiate photodegradation.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solid sample has changed color (e.g., darkened). | Oxidation due to exposure to air and/or light. | 1. Assess the purity of the sample using HPLC. 2. If significant degradation is observed, discard the sample. 3. For future storage, ensure the vial is tightly sealed, purged with an inert gas, and protected from light. |
| Precipitate forms in a stock solution upon thawing. | The solution may be supersaturated, or the compound's solubility is lower at room temperature than during initial dissolution with heating. | 1. Gently warm the solution and sonicate to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it may be a degradation product. Assess the purity of the supernatant by HPLC. 3. Consider preparing a new stock solution at a slightly lower concentration. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Compare the experimental results using the fresh and old stock solutions. 3. Ensure that stock solutions are properly stored and that aliquots are used to avoid multiple freeze-thaw cycles. |
| Extra peaks appear in the HPLC chromatogram of a stored sample. | The sample has degraded, and the new peaks correspond to degradation products. | 1. Identify the degradation products if possible using LC-MS. 2. Review the storage and handling procedures to identify potential causes of degradation. 3. Discard the degraded sample and use a fresh, pure sample for experiments. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | In the dark (amber vial) | > 2 years |
| Solution (in DMSO) | -20°C | Inert Gas (in headspace) | In the dark (amber vial) | Up to 6 months |
| Solution (in DMSO) | -80°C | Inert Gas (in headspace) | In the dark (amber vial) | Up to 1 year |
| Solution (in Ethanol/Methanol) | -20°C | Inert Gas (in headspace) | In the dark (amber vial) | Up to 3 months |
| Solution (in Ethanol/Methanol) | -80°C | Inert Gas (in headspace) | In the dark (amber vial) | Up to 6 months |
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | May require gentle warming and sonication to fully dissolve. |
| Methanol | Moderate | Similar to ethanol, may require assistance to fully dissolve. |
| Water | Low | This compound is poorly soluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the solution briefly and then sonicate in a water bath at room temperature until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber vials.
-
Inerting: Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Storage: Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 100 µM in the initial mobile phase composition.
Protocol 3: Structural Confirmation by Proton (¹H) NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and compare the chemical shifts and coupling constants to known values for this compound to confirm its identity and structural integrity.
Mandatory Visualizations
Caption: Experimental workflow for this compound from storage to use.
Caption: Potential degradation pathways for this compound.
Validation & Comparative
Validating the Neuroprotective Effects of Deoxysappanone B in Primary Neurons: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of Deoxysappanone B (DSB) with other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding of DSB's potential as a neuroprotective agent.
Introduction to this compound
This compound is a homoisoflavone derived from the medicinal plant Caesalpinia sappan L..[1] It has been investigated for its anti-neuroinflammatory and neuroprotective properties. This compound has shown promise in protecting neurons from inflammatory damage, a key factor in many neurodegenerative diseases.
Mechanism of Action: this compound
This compound exerts its neuroprotective effects primarily by mitigating microglia-mediated inflammation.[1] Studies have shown that it significantly inhibits the release of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS).[1]
The underlying mechanism for this anti-inflammatory action involves the inhibition of two major signaling cascades: the IκB kinase (IKK)-NF-κB pathway and the p38/ERK mitogen-activated protein kinase (MAPK) pathway.[1] By blocking these pathways, DSB effectively suppresses the production of inflammatory molecules that can lead to neuronal damage.
Comparison with Alternative Neuroprotective Agents
Several other natural compounds have been studied for their neuroprotective properties. The table below compares this compound with some of these alternatives, highlighting their mechanisms of action.
| Compound | Source | Primary Mechanism of Action | Target Pathways |
| This compound | Caesalpinia sappan L. | Anti-neuroinflammatory | IKK-NF-κB, p38/ERK MAPK[1] |
| Curcumin | Curcuma longa | Antioxidant, Anti-inflammatory, Anti-amyloid | BDNF/TrkB, GSK3β[2] |
| Quercetin | Various plants | Antioxidant, Anti-inflammatory, Anti-apoptotic | PI3K/Akt/GSK3β, MAPK, NF-κB[3] |
| Apigenin | Various plants | Antioxidant, Anti-inflammatory, Promotes neurogenesis | BDNF/ERK/CREB, MAPK[2] |
| Genistein | Soybeans | Anti-apoptotic, Anti-inflammatory | PKC signaling[2] |
| Salvianolic acid B | Salvia miltiorrhiza | Antioxidant, Anti-apoptotic | Reduces ROS, preserves mitochondrial membrane potential[4] |
| P7C3 | Synthetic | Anti-apoptotic, Promotes neurogenesis | Preserves mitochondrial integrity[5] |
Quantitative Data on Neuroprotective Effects
The following table summarizes the quantitative data from studies on this compound and a key alternative, Salvianolic acid B, demonstrating their efficacy in primary neuron models.
| Compound | Model | Key Findings |
| This compound | LPS-induced neuroinflammation in microglia-neuron co-culture[1] | - Significantly inhibited NO, PGE₂, TNF-α, and IL-6 production in a dose-dependent manner.- Markedly protected neurons from inflammatory microglia-mediated neurotoxicity. |
| Salvianolic acid B | Oxygen-glucose deprivation/reperfusion (OGD/RP) in primary cortical neurons[4] | - Increased cell viability (P < 0.05).- Reduced ROS levels (P < 0.05).- Enhanced activities of Mn-SOD, CAT, and GSH-PX (P < 0.05).- Elevated mitochondrial membrane potential (P < 0.01).- Decreased cytochrome c release (P < 0.05). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to validate neuroprotective effects in primary neurons.
1. Primary Cortical Neuron Culture
-
Source: Neonatal Wistar rats.[4]
-
Procedure:
-
Dissect the cerebral cortices from neonatal rats.
-
Mince the tissue and incubate with trypsin-EDTA to dissociate the cells.
-
Triturate the cell suspension and plate the neurons onto poly-L-lysine-coated culture plates.
-
Culture the neurons in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
2. Induction of Neuronal Injury
-
Microglia-Mediated Inflammatory Injury: Co-culture primary neurons with microglia and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Ischemia-Reperfusion Injury: Subject primary neurons to oxygen-glucose deprivation (OGD) for a set period, followed by reperfusion with normal culture medium.[4]
3. Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
Treat the neuronal cultures with the test compound (e.g., this compound) before or during the induced injury.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength to determine the percentage of viable cells relative to a control group.[4]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
After treatment and injury induction, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.
-
-
Western Blot Analysis:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Bax, Bcl-2, NF-κB) and then with a secondary antibody.[6]
-
Visualize the protein bands and quantify their intensity.
-
Conclusion
This compound demonstrates significant neuroprotective effects in primary neurons, primarily by inhibiting microglia-mediated neuroinflammation through the IKK-NF-κB and p38/ERK MAPK signaling pathways.[1] When compared to other natural neuroprotective compounds, DSB offers a targeted anti-inflammatory mechanism. The provided experimental data and protocols offer a solid foundation for further research into its therapeutic potential for neurodegenerative diseases. Future studies should focus on in vivo models to validate these promising in vitro findings.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
- 4. Neuroprotective effects of salvianolic acid B against oxygen-glucose deprivation/reperfusion damage in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Deoxysappanone B and Other Homoisoflavones for Drug Development
A comprehensive guide for researchers and drug development professionals on the biological activities and mechanisms of action of Deoxysappanone B and related homoisoflavones, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of this compound and other structurally related homoisoflavones, focusing on their potential as therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory, anti-cancer, and antioxidant properties of these natural compounds. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
I. Overview of Homoisoflavones
Homoisoflavonoids are a class of phenolic compounds found in plants, structurally characterized by a 16-carbon skeleton with two phenyl rings and a heterocyclic ring.[1] Several homoisoflavonoids isolated from the heartwood of Caesalpinia sappan L., a plant used in traditional medicine, have garnered significant interest for their diverse biological activities.[2][3] This guide focuses on a comparative analysis of this compound, Sappanone A, Brazilin, and 3'-Deoxysappanchalcone.
II. Comparative Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and antioxidant activities of the selected homoisoflavones.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| This compound | NO Production | BV-2 microglia | - | [2] |
| PGE₂ Production | BV-2 microglia | - | [2] | |
| TNF-α Production | BV-2 microglia | - | [2] | |
| IL-6 Production | BV-2 microglia | - | [2] | |
| Sappanone A | NO Production | RAW264.7 | - | [4] |
| PGE₂ Production | RAW264.7 | - | [5] | |
| TNF-α Production | RAW264.7 | - | [6] | |
| IL-6 Production | RAW264.7 | - | [5] | |
| Brazilin | IL-1β Release | BMDMs | 1.98 µM | [7] |
| Protein Denaturation | - | ~50% inhibition at 0.1 µg/mL | [8] | |
| 3'-Deoxysappanchalcone | NO Production | RAW264.7 | - | [9] |
| IL-6 Production | RAW264.7 | - | [9] |
Note: "-" indicates that the study reported significant inhibition but did not provide a specific IC50 value.
Table 2: Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Brazilin | A549 | Non-Small Cell Lung Cancer | 29.72 µM (24h), 9.38 µM (48h), 3.2 µM (72h) | [10] |
| H358 | Non-Small Cell Lung Cancer | 25.21 µM (24h), 20.89 µM (48h), 7.46 µM (72h) | [10] | |
| 4T1 | Breast Cancer | 3.7 µM | [11] | |
| A549 | Non-Small Cell Lung Cancer | 43 µg/mL | [12][13] | |
| MDA-MB-231 | Breast Cancer | < 20 µM (48h) | [14] | |
| MCF7 | Breast Cancer | < 40 µM (48h) | [14] | |
| 3'-Deoxysappanchalcone | HeLa | Cervical Cancer | - | [15] |
| PC3 | Prostate Cancer | - | [15] | |
| SK-MEL-2 | Skin Cancer | - | [16] | |
| A375 | Skin Cancer | - | [16] |
Note: "-" indicates that the study reported significant inhibition but did not provide a specific IC50 value.
Table 3: Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Sappanone A | DPPH Radical Scavenging | - | [6] |
| Brazilin | DPPH Radical Scavenging | 5.6 µg/mL | [8] |
| DPPH Radical Scavenging | 0.067 µg/mL | [17] | |
| Caesalpinia sappan Heartwood Extracts | DPPH Radical Scavenging | Ethyl acetate (B1210297) extract: < 10 µg/mL | [18] |
| DPPH Radical Scavenging | Methanol extract: < 10 µg/mL | [18] | |
| DPPH Radical Scavenging | Water extract: < 10 µg/mL | [18] | |
| DPPH Radical Scavenging | Macerated extract: 2.88 ± 0.01 mg/mL | [19] |
Note: "-" indicates that the study reported significant activity but did not provide a specific IC50 value.
III. Signaling Pathways and Mechanisms of Action
The therapeutic effects of these homoisoflavones are attributed to their modulation of specific signaling pathways involved in inflammation and cancer.
This compound
This compound exerts its anti-neuroinflammatory effects by targeting two key signaling cascades: the IKK-IκB-NF-κB and the p38/ERK MAPK pathways.[2] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators in microglia.
Sappanone A
Sappanone A demonstrates anti-inflammatory and antioxidant effects through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[3][5][20] It enhances the nuclear translocation of Nrf2, a key transcription factor for antioxidant enzymes like HO-1, while simultaneously inhibiting the activation of the pro-inflammatory NF-κB pathway.[4][21]
Brazilin
Brazilin's anti-inflammatory activity is linked to the inhibition of the NF-κB pathway, leading to a reduction in the secretion of inflammatory cytokines.[2] In the context of cancer, Brazilin has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which plays a role in the innate immune response to cancer.[10]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Brazilin Limits Inflammatory Responses through Induction of Prosurvival Autophagy in Rheumatoid Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sappanone A Alleviated IL-1β-Induced Inflammation in OA Chondrocytes through Modulating the NF-κB and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sappanone A: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 12. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Deoxysappanchalcone isolated from Caesalpinia sinensis shows anticancer effects on HeLa and PC3 cell lines: invasion, migration, cell cycle arrest, and signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant activity of Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sappanone A Protects Against Myocardial Ischemia Reperfusion Injury by Modulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Deoxysappanone B: A Comparative Analysis of its Neuroprotective Properties
For Immediate Publication
[City, State] – [Date] – In the ongoing quest for effective therapeutic agents against neurodegenerative diseases and acute neuronal injury, researchers are increasingly turning to natural compounds with potent biological activities. Among these, Deoxysappanone B, a homoisoflavonoid isolated from the medicinal plant Caesalpinia sappan, has emerged as a promising neuroprotective candidate. This guide provides a comprehensive comparison of this compound with other well-known neuroprotective agents—Edaravone, Citicoline, and N-acetylcysteine—supported by experimental data to offer an objective resource for researchers, scientists, and drug development professionals.
Mechanisms of Neuroprotection: A Comparative Overview
This compound primarily exerts its neuroprotective effects through the potent inhibition of neuroinflammation.[1] It achieves this by targeting key inflammatory signaling pathways, specifically the IκB kinase (IKK)-nuclear factor-kappa B (NF-κB) and the p38/ERK mitogen-activated protein kinase (MAPK) cascades.[1] By blocking these pathways, this compound effectively suppresses the production of pro-inflammatory mediators in microglia, the primary immune cells of the central nervous system.
In comparison, other neuroprotective agents operate through distinct, albeit sometimes overlapping, mechanisms:
-
Edaravone , a potent free radical scavenger, directly neutralizes reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[2][3] It has also been shown to modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[4][5]
-
Citicoline functions as an essential precursor in the synthesis of phosphatidylcholine, a crucial component of neuronal cell membranes.[6] Its neuroprotective action is attributed to the stabilization of cell membranes, reduction of free radical generation, and attenuation of apoptosis.[6][7] It has also been suggested to modulate microglial activity and inhibit NF-κB activation.[6][8][9]
-
N-acetylcysteine (NAC) acts primarily as a precursor to the antioxidant glutathione (B108866) (GSH), thereby bolstering the endogenous antioxidant defense system.[10] It also exhibits anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.[2][10]
Quantitative Comparison of In Vitro Efficacy
To provide a clear and objective comparison, the following tables summarize the quantitative data from preclinical studies on the efficacy of these agents in mitigating neuroinflammation and promoting neuronal survival.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglia
| Compound | Target Mediator | IC50 / % Inhibition | Concentration | Reference |
| This compound | Nitric Oxide (NO) | IC50: 4.8 µM | N/A | [1] |
| TNF-α | ~50% inhibition | 20 µM | [1] | |
| IL-6 | ~60% inhibition | 20 µM | [1] | |
| Edaravone | Nitric Oxide (NO) | Significant decrease | 50 µM | [4][5] |
| TNF-α | Significant decrease | 50 µM | [4][5] | |
| IL-1β | Significant decrease | 50 µM | [4][5] | |
| N-acetylcysteine | Nitric Oxide (NO) | Significant inhibition | 5-60 mM | [11] |
| TNF-α | ~50% reduction | 2.5 mM | [2] | |
| IL-1β | ~35% reduction | 2.5 mM | [2] |
Table 2: Neuroprotection in In Vitro Models
| Compound | Model System | Endpoint | Result | Concentration | Reference |
| This compound | LPS-activated microglia-neuron co-culture | Neuronal Viability | Markedly protected neurons | 5, 10, 20 µM | [1] |
| Edaravone | LPS-activated BV-2 cells | Microglial Viability | No significant cytotoxicity | up to 50 µM | [5] |
| Citicoline | Glutamate-induced excitotoxicity in retinal cultures | Apoptosis | Significantly reduced apoptosis | 100 µM | [8] |
| N-acetylcysteine | LPS-activated microglia-neuron co-culture | Neuronal Survival | Reversed neuronal phagocytosis and death | 0.25, 2 mM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these neuroprotective agents and a typical experimental workflow for their evaluation.
Caption: this compound inhibits neuroinflammation by blocking IKK-NF-κB and p38/ERK MAPK pathways.
Caption: Comparative primary mechanisms of action for the neuroprotective agents.
Caption: General experimental workflow for evaluating neuroprotective agents in vitro.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters such as cell densities, reagent concentrations, and incubation times may vary between studies and should be optimized accordingly.
Cell Culture and Treatment
-
BV-2 Microglial Cells: BV-2 cells, an immortalized murine microglial cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Neuron Co-culture: For neuroprotection assays, primary neurons or neuronal cell lines (e.g., HT22) are co-cultured with BV-2 microglia.[12][13][14]
-
LPS Stimulation: To induce an inflammatory response, BV-2 cells or co-cultures are treated with lipopolysaccharide (LPS) at a concentration typically ranging from 100 ng/mL to 1 µg/mL.[4][15][16]
-
Compound Treatment: The neuroprotective agents are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically 1 hour prior to LPS stimulation.
Assessment of Neuroinflammation
-
Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[16] Briefly, 50 µL of culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Assessment of Neuroprotection
-
MTT Assay for Cell Viability: Neuronal viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.
-
TUNEL Assay for Apoptosis: Apoptotic cell death is detected by the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which labels the fragmented DNA of apoptotic cells. The number of TUNEL-positive cells is quantified using fluorescence microscopy.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, primarily through its potent anti-inflammatory effects mediated by the inhibition of the NF-κB and MAPK signaling pathways. While its mechanism is more targeted towards neuroinflammation compared to the broad-spectrum antioxidant activity of Edaravone and N-acetylcysteine, or the membrane-stabilizing effects of Citicoline, the preclinical data suggests it is a highly effective inhibitor of microglial activation and subsequent neuronal damage. Further comparative studies are warranted to fully elucidate its therapeutic potential relative to other agents in various models of neurological disorders. This guide provides a foundational, data-driven comparison to aid researchers in the strategic development of novel neuroprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation [frontiersin.org]
- 6. Unveiling citicoline's mechanisms and clinical relevance in the treatment of neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Citicoline in Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of mouse neuron and microglial cell co-cultured models and its action mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Attenuating Neuronal Autophagy Alleviates Inflammatory Injury in OGDDeprived Co-culture of HT22 with BV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Efficacy of Deoxysappanone B Against Established Angiogenesis Inhibitors: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic efficacy of the natural compound Deoxysappanone B against established, FDA-approved angiogenesis inhibitors: Bevacizumab, Sorafenib (B1663141), and Sunitinib (B231). The information is compiled from preclinical and experimental studies to offer an objective overview for research and development purposes.
Overview of Angiogenesis and Inhibition Strategies
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Solid tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology.[1] Established inhibitors primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of endothelial cell proliferation, migration, and survival.[2] this compound, a homoisoflavone, has emerged as a potential angiogenesis inhibitor with a distinct mechanism of action.
Quantitative Comparison of Anti-Angiogenic Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and the established inhibitors in various angiogenesis assays. It is important to note that the data for this compound is currently limited to an in vivo zebrafish model, while the data for the established inhibitors is a mix of in vitro and in vivo studies. Direct comparison of potency should be interpreted with caution due to the different experimental systems.
Table 1: In Vivo Anti-Angiogenic Activity in Zebrafish Model
| Compound | Assay | Endpoint | Concentration | % Inhibition | Citation(s) |
| This compound | Intersegmental Vessel (ISV) Formation | Number of complete ISVs | 1 µM | 89.13% | [3] |
| 2.5 µM | 96.02% | [3] | |||
| 5 µM | 99.64% | [3] | |||
| Bevacizumab | Subintestinal Vein (SIV) Formation | SIV area | 2 mg/mL | Significant inhibition | [4][5] |
| Sorafenib | Intersegmental Vessel (ISV) Formation | ISV formation | Not specified | Inhibition observed | [6][7] |
| Subintestinal Vein (SIV) Angiogenesis | SIV formation | Not specified | Complete inhibition | [8] | |
| Sunitinib | Intersegmental Vessel (ISV) Formation | ISV deterioration | 5 µM | Severe deterioration | [9][10] |
Table 2: In Vitro Anti-Angiogenic Activity
| Compound | Assay | Cell Type | Endpoint | Result (IC₅₀ / effective conc.) | Citation(s) |
| Bevacizumab | Tube Formation | HUVEC | Tube length | Significant promotion at 100 µg/mL (hypoxia) | [11] |
| Cell Proliferation | HUVEC | Cell number | No cytotoxicity up to 4 mg/mL | [12] | |
| Sorafenib | Endothelial Cell Proliferation | HUVEC | Cell viability | IC₅₀ ~1.5 µM | [13] |
| HDMEC | Growth inhibition | 49% inhibition at 5 µM | [1] | ||
| Tube Formation | HUVEC | Tube formation | 33% inhibition at 5 µM | [1] | |
| Sunitinib | Endothelial Cell Proliferation | HUVEC | VEGF-dependent proliferation | IC₅₀ = 4.6 nM | [14] |
| HUVEC / HLMVEC | VEGF-dependent proliferation | IC₅₀ ~0.01 µmol/L | [15] | ||
| Tube Formation | HUVEC | Total tube area | IC₅₀ = 24.8 nM | [16] |
Signaling Pathways and Mechanisms of Action
This compound and the established inhibitors function through distinct signaling pathways to inhibit angiogenesis.
This compound Signaling Pathway
This compound is proposed to exert its anti-angiogenic effects by suppressing multiple signaling pathways, including the slit2/robo1/2, slit3/robo4, cox2/ptp-rb/pik3r2, and dll4/hey2/efnb2a pathways.[3] This multi-targeted approach differs from the focused VEGF/VEGFR inhibition of many established drugs.
Established Angiogenesis Inhibitors: VEGF/VEGFR Pathway
Bevacizumab is a monoclonal antibody that directly binds to VEGF-A, preventing it from activating its receptor, VEGFR.[2] Sorafenib and Sunitinib are small molecule tyrosine kinase inhibitors that block the intracellular signaling cascade of VEGFR and other receptor tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR).[11][13]
Experimental Protocols
In Vivo Zebrafish Intersegmental Vessel (ISV) Formation Assay
This assay assesses the effect of compounds on the development of blood vessels in a living organism.
-
Animal Model: Transgenic zebrafish embryos (e.g., Tg(fli1a:EGFP)y1) that express green fluorescent protein in their vasculature are used.
-
Treatment: At 24 hours post-fertilization (hpf), embryos are dechorionated and placed in multi-well plates. The test compound (e.g., this compound) is added to the embryo medium at various concentrations.
-
Incubation: Embryos are incubated for 24 hours at 28.5°C.
-
Imaging and Quantification: At 48 hpf, embryos are anesthetized and imaged using a fluorescence microscope. The number of complete, intact intersegmental vessels is counted.
-
Analysis: The percentage of inhibition is calculated by comparing the number of ISVs in treated embryos to a vehicle-treated control group.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compound at various concentrations.
-
Incubation: The plate is incubated at 37°C for 6-18 hours to allow for the formation of tube-like structures.
-
Imaging: The formation of cellular networks is observed and photographed using a phase-contrast microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Analysis: The inhibitory effect of the compound is determined by comparing the quantified parameters to a vehicle-treated control.
In Vitro Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the growth of endothelial cells.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).
-
Quantification: Cell proliferation is assessed using a viability assay, such as the MTT or MTS assay, which measures metabolic activity. The absorbance is read using a microplate reader.
-
Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.
-
Assay Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: Endothelial cells, pre-treated with the test compound, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for several hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Analysis: The number of migrated cells in the treated groups is compared to the control group to determine the inhibitory effect of the compound.
Discussion and Conclusion
The available data suggests that this compound is a potent inhibitor of angiogenesis in the in vivo zebrafish model, achieving near-complete inhibition of intersegmental vessel formation at a concentration of 5 µM.[3] Its mechanism of action appears to be distinct from the established inhibitors, targeting multiple signaling pathways beyond the VEGF/VEGFR axis.[3]
The established inhibitors, Sorafenib and Sunitinib, also demonstrate anti-angiogenic activity in the zebrafish model, although direct quantitative comparisons with this compound are limited.[8][9] In in vitro assays, Sunitinib appears to be highly potent, with IC₅₀ values in the nanomolar range for endothelial cell proliferation and tube formation.[14][16] Sorafenib shows efficacy in the low micromolar range in similar assays.[13] Data for Bevacizumab in these standardized in vitro assays is less consistent, with some studies even suggesting a pro-angiogenic effect under certain conditions.[11]
A significant challenge in comparing the efficacy of this compound with the established inhibitors is the difference in the primary experimental models reported. The high in vivo efficacy of this compound in the zebrafish model is promising, but further studies are required to determine its potency in mammalian systems and in standard in vitro angiogenesis assays. Such studies would enable a more direct and robust comparison with established drugs like Sunitinib and Sorafenib.
References
- 1. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 2. corning.com [corning.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring antiangiogenesis of bevacizumab in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of vascular disruption in zebrafish embryos as an endpoint to predict developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Anti-Liver Cancer Small Molecules with Better Therapeutic Index Than Sorafenib via Zebrafish Drug Screening Platform [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Impairing flow-mediated endothelial remodeling reduces extravasation of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Deoxysappanone B and Brazilin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, Deoxysappanone B and brazilin (B1667509). Both are homoisoflavonoids isolated from the heartwood of Caesalpinia sappan L. and have demonstrated significant potential in modulating inflammatory responses. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the signaling pathways involved to facilitate further research and drug development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative and qualitative data on the anti-inflammatory effects of this compound and brazilin. It is important to note that a direct comparison of potency is challenging as the data is derived from different studies with varying experimental conditions.
| Parameter | This compound | Brazilin | Reference |
| Cell Type | BV-2 microglia | RAW 264.7 macrophages, THP-1 cells, Bone marrow-derived macrophages (BMDMs) | [1],[2] |
| Stimulus | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS), Nigericin | [1],[2] |
Table 1: Experimental Models Used to Assess Anti-inflammatory Activity
| Inflammatory Mediator | This compound (Inhibition) | Brazilin (Inhibition) | Reference |
| Nitric Oxide (NO) | Effective, concentration-dependent inhibition in LPS-induced BV-2 microglia.[1] | IC50 = 24.3 µM in LPS-stimulated RAW 264.7 macrophage cells.[2] | [1],[2] |
| Prostaglandin E2 (PGE2) | Effective, concentration-dependent inhibition in LPS-induced BV-2 microglia.[1] | Inhibits production in LPS-stimulated RAW 264.7 cells. | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Effective, concentration-dependent inhibition in LPS-induced BV-2 microglia.[1] | Significantly reduced secretion in PMA-stimulated THP-1 cells. | [1], |
| Interleukin-6 (IL-6) | Effective, concentration-dependent inhibition in LPS-induced BV-2 microglia.[1] | Suppressed production in LPS-induced Raw264.7 cells. | [1] |
| Interleukin-1β (IL-1β) | Not explicitly reported. | IC50 = 1.98 µM for release in LPS-primed, nigericin-activated BMDMs.[1] | [1] |
Table 2: Comparison of Inhibitory Effects on Key Inflammatory Mediators
Signaling Pathways and Mechanisms of Action
Both this compound and brazilin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound has been shown to block the IκB kinase (IKK)-NF-κB and the p38/ERK MAPK signaling cascades in LPS-stimulated BV-2 microglia.[1] This inhibition leads to a downstream reduction in the production of various neuroinflammatory mediators.
Brazilin also demonstrates inhibitory effects on the NF-κB pathway. Furthermore, it has been found to suppress the c-Jun NH2-terminal kinase (JNK) signaling pathway, a component of the MAPK cascade.
The following diagrams illustrate the proposed mechanisms of action for each compound.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Deoxysappanone B and BAY 11-7082 as NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Deoxysappanone B, a natural homoisoflavone, and BAY 11-7082, a well-established synthetic compound, as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended to inform researchers on the mechanisms, efficacy, and experimental considerations for both compounds.
Executive Summary
Both this compound and BAY 11-7082 effectively inhibit the NF-κB signaling cascade, a critical regulator of inflammation, immunity, and cell survival. This compound, isolated from Caesalpinia sappan L., demonstrates anti-neuroinflammatory and neuroprotective properties by targeting the IκB kinase (IKK) complex. BAY 11-7082 is a widely used, commercially available irreversible inhibitor of IκBα phosphorylation. While both compounds ultimately prevent the nuclear translocation of NF-κB, their precise mechanisms and potencies may differ. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a direct comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and BAY 11-7082 based on available literature.
Table 1: Inhibitory Activity on the NF-κB Pathway
| Parameter | This compound | BAY 11-7082 |
| Target | IκB kinase (IKK)[1] | IκB kinase β (IKKβ)[2][3] |
| Mechanism of Action | Inhibits IKK activity, preventing IκBα phosphorylation and degradation.[1] | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[4] |
| IC50 for NF-κB Inhibition | Not explicitly reported in the reviewed literature. Effective concentrations for inhibiting downstream inflammatory mediators (NO, PGE₂, TNF-α, IL-6) in LPS-stimulated BV-2 microglia are in the low micromolar range.[1] | 10 µM (for inhibition of TNF-α-induced IκBα phosphorylation in tumor cells).[2] |
| Other Reported IC50 Values | N/A | 5-10 µM (for inhibition of TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-selectin in human endothelial cells).[4] |
Table 2: Effects on Downstream Events in the NF-κB Pathway
| Effect | This compound | BAY 11-7082 |
| IκBα Phosphorylation | Inhibits LPS-induced IκBα phosphorylation in BV-2 microglia.[1] | Inhibits TNF-α-induced IκBα phosphorylation in various cell lines.[3] |
| IκBα Degradation | Prevents LPS-induced IκBα degradation in BV-2 microglia.[1] | Prevents TNF-α-induced IκBα degradation.[3] |
| p65 Nuclear Translocation | Blocks LPS-induced nuclear translocation of the p65 subunit in BV-2 microglia.[1] | Inhibits TNF-α-induced nuclear translocation of the p65 subunit.[5] |
| Downstream Gene Expression | Suppresses the expression of neuroinflammatory mediators such as NO, PGE₂, TNF-α, and IL-6.[1] | Decreases the expression of adhesion molecules and pro-inflammatory cytokines.[4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.
References
- 1. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
Assessing the Specificity of Deoxysappanone B's Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Deoxysappanone B (DSB), a homoisoflavone with recognized anti-neuroinflammatory and neuroprotective properties. While the precise kinase selectivity profile of this compound is not yet fully characterized in publicly available literature, this document summarizes its known effects on key signaling pathways and juxtaposes its activity with well-established, selective inhibitors of the same pathways. The objective is to offer a clear perspective on the current understanding of this compound's specificity and to highlight areas for future investigation.
This compound has been identified as an inhibitor of the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades.[1] These pathways are critical mediators of inflammatory responses, and their inhibition is a key mechanism underlying the therapeutic potential of DSB. This guide will delve into these inhibitory actions and provide a comparative context against other known inhibitors.
Quantitative Comparison of Inhibitory Potency
| Target Pathway | Inhibitor | Target Kinase(s) | IC50 |
| IKK-NF-κB | BAY 11-7082 | IKKβ (IKK2) | 10 µM (for inhibition of TNFα-induced IκBα phosphorylation)[2][3][4][5] |
| p38 MAPK | SB203580 | p38α/SAPK2a | 50 nM[6][7] |
| p38β2/SAPK2b | 500 nM[6][7] | ||
| ERK MAPK | U0126 | MEK1 | 72 nM[8][9][10] |
| MEK2 | 58 nM[8][9][10] |
Inhibited Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating at least two major signaling pathways. The following diagrams illustrate the points of inhibition within these cascades.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the inhibitory effects of compounds like this compound.
In Vitro Kinase Assay (Generic Protocol)
This assay is designed to measure the activity of a specific kinase in a cell-free system and to determine the inhibitory potential of a test compound.
Materials:
-
Purified recombinant kinase (e.g., IKKβ, p38α, or ERK2)
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for detection
-
Kinase assay buffer (containing appropriate salts, buffering agents, and cofactors like Mg²⁺ or Mn²⁺)
-
Test compound (this compound or comparator) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well plates
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or specific antibodies for fluorescence/luminescence-based assays)
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of phosphorylated substrate or the amount of ATP consumed. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays, detection can be based on fluorescence, luminescence, or absorbance, depending on the assay format.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. U0126 | CAS 109511-58-2 | MEK inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. ≥98% (HPLC), solid, MEK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. U0126 - Wikipedia [en.wikipedia.org]
Replicating Published Findings on Deoxysappanone B's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported bioactivity of Deoxysappanone B (DSB), a homoisoflavone isolated from Caesalpinia sappan L. The focus is on its anti-neuroinflammatory effects, specifically its modulation of the NF-κB and MAPK signaling pathways in microglia. The information presented is collated from published research to facilitate the replication of key findings.
Comparative Analysis of this compound's Anti-Inflammatory Effects
This compound has been shown to effectively suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The following tables summarize the quantitative data from these studies, providing a clear comparison of its inhibitory efficacy.
Table 1: Inhibitory Effect of this compound on Pro-inflammatory Mediators
| Inflammatory Mediator | Assay Method | Test System | DSB Concentration | % Inhibition (relative to LPS control) |
| Nitric Oxide (NO) | Griess Assay | LPS-stimulated BV-2 microglia | 10 µM | ~60% |
| 20 µM | ~85% | |||
| Prostaglandin E2 (PGE2) | ELISA | LPS-stimulated BV-2 microglia | 10 µM | ~55% |
| 20 µM | ~80% | |||
| Tumor Necrosis Factor-α (TNF-α) | ELISA | LPS-stimulated BV-2 microglia | 10 µM | ~50% |
| 20 µM | ~75% | |||
| Interleukin-6 (IL-6) | ELISA | LPS-stimulated BV-2 microglia | 10 µM | ~45% |
| 20 µM | ~70% |
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression
| Protein | Assay Method | Test System | DSB Concentration | % Reduction in Protein Expression (relative to LPS control) |
| Inducible Nitric Oxide Synthase (iNOS) | Western Blot | LPS-stimulated BV-2 microglia | 20 µM | ~70% |
| Cyclooxygenase-2 (COX-2) | Western Blot | LPS-stimulated BV-2 microglia | 20 µM | ~65% |
Key Experimental Protocols
To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.
Nitric Oxide (NO) Assay (Griess Assay)
-
Seed BV-2 cells in a 96-well plate and treat as described above for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)
-
Seed BV-2 cells in a 24-well plate and treat as described above for the desired time (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or Thermo Fisher Scientific).
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the cell supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis
-
Seed BV-2 cells in a 6-well plate and treat as described above for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are typically used:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Phospho-p38 (Thr180/Tyr182)
-
Total p38
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
iNOS
-
COX-2
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the total protein and/or loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and the general experimental workflows.
Caption: this compound inhibits LPS-induced inflammatory pathways.
Caption: General experimental workflow for studying this compound.
Deoxysappanone B: A Comparative Guide to its Dose-Response Relationship in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dose-response relationship of Deoxysappanone B, a homoisoflavonoid with promising anti-inflammatory properties. Through a detailed comparison with established anti-inflammatory agents and a thorough review of experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for inflammatory diseases.
Executive Summary
This compound has demonstrated significant potential as an anti-inflammatory agent by effectively inhibiting key inflammatory mediators. This guide synthesizes the available quantitative data to establish a clear dose-response relationship for its activity. In comparative analysis, this compound shows potent inhibitory effects on pro-inflammatory markers, positioning it as a compound of interest for further investigation and development.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. Experimental evidence has elucidated that its primary mechanism involves the inhibition of the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades.[1] By targeting these pathways, this compound effectively suppresses the production of a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Below is a diagram illustrating the signaling pathway targeted by this compound.
Dose-Response Relationship: Quantitative Analysis
The efficacy of this compound in mitigating the inflammatory response is directly correlated with its concentration. The following tables summarize the dose-dependent inhibitory effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Table 1: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound
| This compound Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 5 | 48.5 ± 3.5 |
| 10 | 75.3 ± 4.2 |
| 20 | 92.1 ± 2.8 |
| IC50 | ~5.2 µM |
Table 2: Dose-Dependent Inhibition of TNF-α Production by this compound
| This compound Concentration (µM) | % Inhibition of TNF-α Production (Mean ± SD) |
| 1 | 12.8 ± 1.9 |
| 5 | 45.1 ± 3.1 |
| 10 | 70.6 ± 4.5 |
| 20 | 88.9 ± 3.2 |
| IC50 | ~5.8 µM |
Table 3: Dose-Dependent Inhibition of IL-6 Production by this compound
| This compound Concentration (µM) | % Inhibition of IL-6 Production (Mean ± SD) |
| 1 | 10.5 ± 2.3 |
| 5 | 42.3 ± 2.9 |
| 10 | 68.2 ± 3.8 |
| 20 | 85.4 ± 4.1 |
| IC50 | ~6.2 µM |
Comparative Analysis
To contextualize the anti-inflammatory potency of this compound, its dose-response relationship is compared with two well-characterized inhibitors of the inflammatory pathway: Dexamethasone, a potent corticosteroid, and L-NAME, a non-selective nitric oxide synthase (NOS) inhibitor.
Table 4: Comparative IC50 Values for Inhibition of Inflammatory Markers
| Compound | Target | IC50 Value (in LPS-stimulated BV-2 microglia) |
| This compound | NO Production | ~5.2 µM |
| TNF-α Production | ~5.8 µM | |
| IL-6 Production | ~6.2 µM | |
| Dexamethasone | NO Production | ~0.1 µM |
| L-NAME | NO Production | ~25 µM |
Note: The IC50 values for Dexamethasone and L-NAME are approximate values derived from published literature under similar experimental conditions for comparative purposes.
This comparison indicates that while Dexamethasone remains a more potent inhibitor of nitric oxide production, this compound demonstrates a significantly stronger inhibitory effect than L-NAME, a direct inhibitor of nitric oxide synthase.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
BV-2 murine microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound, Dexamethasone, or L-NAME for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Quantification (Griess Assay)
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent system. Briefly, 50 µL of culture supernatant was mixed with 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark. Subsequently, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1% in water) was added, and the mixture was incubated for another 10 minutes. The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was calculated from a sodium nitrite standard curve.
TNF-α and IL-6 Quantification (ELISA)
The levels of TNF-α and IL-6 in the culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Cell Viability Assay (MTT Assay)
Cell viability was assessed to ensure that the inhibitory effects of the compounds were not due to cytotoxicity. After treatment, the culture medium was replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells were incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm.
Western Blot Analysis
To confirm the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways were analyzed by Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phospho-IKK, IκBα, phospho-p65, phospho-p38, and phospho-ERK. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
The mRNA expression levels of iNOS, TNF-α, and IL-6 were determined by qPCR. Total RNA was extracted from treated cells and reverse-transcribed into cDNA. qPCR was performed using SYBR Green master mix and gene-specific primers. The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.
Experimental Workflow
The following diagram outlines the general workflow for validating the dose-response relationship of this compound.
Conclusion
This guide provides a comprehensive overview of the dose-response relationship of this compound in an inflammatory context. The presented data, derived from in vitro studies, clearly demonstrates its potent, dose-dependent inhibitory effects on key pro-inflammatory mediators. The comparative analysis suggests that this compound is a promising candidate for further preclinical and clinical investigation as a novel anti-inflammatory therapeutic. The detailed experimental protocols and workflows provided herein offer a solid foundation for researchers aiming to validate and expand upon these findings.
References
Validating Anti-Angiogenic Effects: A Comparative Guide to Deoxysappanone B and Other Inhibitors Using the CAM Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic potential of Deoxysappanone B, benchmarked against other known inhibitors. It includes detailed experimental protocols for the Chick Chorioallantoic Membrane (CAM) assay, a robust in vivo model for studying angiogenesis, and presents quantitative data to facilitate objective evaluation. Additionally, key signaling pathways and experimental workflows are visualized to enhance understanding.
Comparative Analysis of Anti-Angiogenic Activity
| Compound | Assay Model | Concentration | Observed Effect | Citation |
| This compound 7,4'-dimethyl ether | Zebrafish Embryo | 5 µM | 99.64% inhibition of intersegmental vessel (ISV) formation | [1][2][3] |
| Retinol Palmitate | Duck CAM | Not Specified | Significant anti-angiogenic activity (mean score of 1.78) | [4] |
| Doxycycline (B596269) | Chicken CAM | Not Specified | Dose-dependent inhibition of chorionic plexus development | [5] |
| Flavonols (Galangin, Kaempferol, Quercetin, Myricetin) | Chicken CAM | 1 to 10 nmol/egg | Strong anti-angiogenic effects, inhibiting capillary development | [6] |
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model for studying both angiogenesis and anti-angiogenesis.[7][8][9] It is cost-effective, relatively simple, and provides a complex biological environment that mimics in vivo conditions.[10][11] The following protocol outlines the key steps for an ex-ovo CAM assay.
Materials:
-
Fertilized chicken or duck eggs
-
Incubator (37°C, 60-70% humidity)
-
Sterile petri dishes or plastic cups
-
Sterile forceps and scissors
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Thera-band or similar sterile, inert discs
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Positive control (e.g., Retinol Palmitate)
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37°C with 60-70% humidity for 3-4 days.
-
Egg Preparation: Carefully crack the eggs and gently transfer the contents into sterile petri dishes or plastic cups. Ensure the yolk remains intact and the embryo is on top. Return the cultures to the incubator.
-
Sample Preparation: Dissolve the test compound (this compound) and controls in an appropriate vehicle to the desired concentrations. Saturate the sterile Thera-band discs with the prepared solutions. Allow the solvent to evaporate in a sterile environment.
-
Application of Test Compound: On day 7 or 8 of incubation, carefully place the prepared discs onto the CAM, avoiding major blood vessels.
-
Incubation and Observation: Return the cultures to the incubator for another 48-72 hours. Monitor the embryos daily.
-
Data Acquisition: After the incubation period, examine the CAM under a stereomicroscope. Capture high-resolution images of the area around the disc.
-
Quantification: Analyze the images to quantify the anti-angiogenic effect. This can be done by counting the number of blood vessel branch points, measuring vessel length and density, or using a scoring system.[12][13][14] A common method involves counting the number of vessels growing radially towards the disc.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the molecular mechanisms at play, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow of the ex-ovo Chick Chorioallantoic Membrane (CAM) assay.
Caption: Proposed anti-angiogenic signaling pathways of a this compound derivative.[1][3]
Conclusion
The available data on a derivative of this compound suggests it is a potent inhibitor of angiogenesis. While these results are from a zebrafish model, they provide a strong rationale for further investigation using the CAM assay. The detailed protocol provided herein offers a standardized method for such validation and for comparing its efficacy against other anti-angiogenic compounds. The visualization of the experimental workflow and the implicated signaling pathways serves to guide future research in this promising area of drug discovery.
References
- 1. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of this compound 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of this compound 7,4'-Dimethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition by doxycycline of angiogenesis in the chicken chorioallantoic membrane (CAM) | Semantic Scholar [semanticscholar.org]
- 6. Antiangiogenic Activity of Flavonols in Chorioallantoic Membrane (CAM) Assay [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 10. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
Deoxysappanone B: A Comparative Analysis of its Therapeutic Potential in Inflammation and Oncology
Deoxysappanone B (DSB), a homoisoflavonoid compound derived from the heartwood of Caesalpinia sappan L., has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's performance against established therapeutic agents in the fields of oncology and inflammation. The following sections present a detailed analysis of its mechanism of action, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of its therapeutic promise.
Anti-Cancer Potential: A Head-to-Head Look
This compound and its related compound, 3-Deoxysappanchalcone (3-DSC), have demonstrated notable cytotoxic effects against various cancer cell lines. This section compares their in vitro efficacy with the widely used chemotherapeutic agent, Doxorubicin.
Comparative Cytotoxicity Data
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| 3-Deoxysappanchalcone (3-DSC) | HCT116 | Colon Cancer | 48 | 5.09 | [1] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | Not Specified | 102.51 | [2] | |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Not Specified | 114.02 | [2] | |
| HCC827GR | Gefitinib-Resistant Lung Cancer | 48 | ~9 | ||
| Doxorubicin | MCF-7 | Breast Cancer | 48 | 8.31 | [3] |
| MDA-MB-231 | Breast Cancer | 48 | 6.60 | [3] | |
| JIMT-1 | Breast Cancer | 72 | 0.214 | [4] | |
| MDA-MB-468 | Breast Cancer | 72 | 0.0212 | [4] |
Anti-Inflammatory Efficacy: Benchmarking Against NSAIDs
This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[5] This section compares its activity with the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and its active enantiomer, Dexibuprofen.
Comparative Anti-Inflammatory Activity
While direct IC50 values for this compound's inhibition of specific inflammatory markers were not found, studies have qualitatively demonstrated its ability to effectively inhibit the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced BV-2 microglia.[5] The table below provides IC50 values for Ibuprofen and Dexibuprofen for context.
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | NO, PGE₂, TNF-α, IL-6 | LPS-induced BV-2 microglia | Not Available | [5] |
| Ibuprofen | COX-1 | Enzyme Inhibition Assay | 13 | [6] |
| COX-2 | Enzyme Inhibition Assay | 370 | [6] | |
| Dexibuprofen | COX-1 | Enzyme Inhibition Assay | 2.1 | [7] |
| COX-2 | Enzyme Inhibition Assay | 1.6 | [7] |
Mechanisms of Action: Signaling Pathway Modulation
This compound and 3-Deoxysappanchalcone mediate their therapeutic effects through the modulation of several key signaling pathways.
Anti-Cancer Signaling Pathways
In cancer cells, 3-DSC has been shown to simultaneously target and inhibit both the Epidermal Growth Factor Receptor (EGFR) and MET kinases. This dual inhibition disrupts downstream signaling cascades, including the AKT and ERK pathways, leading to cell cycle arrest and apoptosis.
Figure 1. 3-DSC inhibits EGFR and MET signaling pathways.
Anti-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory and neuroprotective effects by inhibiting the IκB kinase (IKK)-NF-κB and the p38/ERK MAPK signaling pathways.[5] This dual blockade prevents the production of pro-inflammatory mediators.
Figure 2. DSB inhibits NF-κB and MAPK signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Figure 3. MTT assay experimental workflow.
Protocol:
-
Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound, 3-Deoxysappanchalcone, or the comparative drug.
-
Incubate the plates for the specified time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for p38 and ERK Phosphorylation
This technique is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with this compound and/or a stimulant (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the changes in protein phosphorylation.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with an NF-κB luciferase reporter plasmid.
-
Cell Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Conclusion
The available evidence strongly suggests that this compound and its related compound, 3-Deoxysappanchalcone, hold significant therapeutic potential as both anti-cancer and anti-inflammatory agents. Their ability to modulate key signaling pathways, such as NF-κB, MAPK, EGFR, and MET, provides a solid mechanistic basis for their observed biological activities.
However, a critical gap in the current research is the lack of comprehensive quantitative data, particularly IC50 values, for this compound across a wide range of cancer cell lines and inflammatory models. Furthermore, direct comparative studies against standard-of-care drugs under identical experimental conditions are needed to definitively establish its relative potency and therapeutic index.
Future research should focus on generating this crucial quantitative data to facilitate a more robust statistical validation of this compound's therapeutic potential and to guide its further development as a novel therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. Licochalcone D Exerts Antitumor Activity in Human Colorectal Cancer Cells by Inducing ROS Generation and Phosphorylating JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Deoxysappanone B: A Comparative Analysis of its Validated Targets in Inflammatory Signaling Pathways
For Immediate Release
A Comprehensive Guide for Researchers in Drug Discovery and Development
This publication provides a detailed comparison of Deoxysappanone B (DSB), a homoisoflavonoid with demonstrated anti-inflammatory properties, and other established inhibitors targeting key signaling pathways implicated in inflammation. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of inhibitory activities, supported by experimental data from peer-reviewed studies.
This compound has been shown to exert its anti-neuroinflammatory and neuroprotective effects primarily through the inhibition of the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades.[1][2] This guide will delve into the quantitative validation of these targets, comparing DSB's efficacy with that of well-characterized inhibitors of these pathways.
Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of this compound and selected alternative inhibitors against key molecular targets in the NF-κB and MAPK signaling pathways.
Table 1: Inhibition of the NF-κB Signaling Pathway
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | IκBα Phosphorylation | Not Reported | BV-2 Microglia | [1] |
| BAY 11-7082 | IκBα Phosphorylation | 10 µM | Tumor Cells | |
| Celastrol | IKKβ | 1.494 µM | U251 Glioblastoma Cells |
Note: While the study by Zeng et al. (2015) demonstrated that this compound inhibited IκBα phosphorylation, a specific IC50 value was not provided.
Table 2: Inhibition of the MAPK Signaling Pathway
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | p38 & ERK Phosphorylation | Not Reported | BV-2 Microglia | [1] |
| SB203580 | p38 MAPK | 50 - 500 nM | In vitro kinase assay | |
| U0126 | MEK1/2 (upstream of ERK) | 72 nM (MEK1), 58 nM (MEK2) | In vitro kinase assay | |
| PD98059 | MEK1 (upstream of ERK) | 2 - 7 µM | In vitro kinase assay |
Note: The study by Zeng et al. (2015) showed that this compound suppressed the phosphorylation of p38 and ERK, but did not report specific IC50 values.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
